Sec61-IN-4
Description
Properties
Molecular Formula |
C65H111N11O15 |
|---|---|
Molecular Weight |
1286.6 g/mol |
IUPAC Name |
[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,14S,17R,20R,21S)-5-[(2S)-butan-2-yl]-2-(methoxymethyl)-14-[(4-methoxyphenyl)methyl]-1,4,8,10,16,17,20-heptamethyl-11-(2-methylpropyl)-3,6,9,12,15,18,22-heptaoxo-1,4,7,10,13,16,19-heptazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C65H111N11O15/c1-26-40(10)52-57(79)67-42(12)58(80)71(17)47(31-36(2)3)56(78)68-46(33-44-27-29-45(90-25)30-28-44)59(81)70(16)43(13)55(77)66-41(11)53(63(85)73(19)50(35-89-24)62(84)75(52)21)76(22)60(82)48(32-37(4)5)72(18)61(83)49(34-88-23)74(20)64(86)54(39(8)9)91-65(87)51(38(6)7)69(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,79)(H,68,78)/t40-,41+,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m0/s1 |
InChI Key |
WOPQERLLNMDXCO-JBJZENLMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Sec61-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the potent Sec61 translocon inhibitor, Sec61-IN-4 (also known as Compound 16b). The Sec61 translocon is a critical cellular component responsible for the translocation of nascent polypeptides into the endoplasmic reticulum, making it a compelling target for therapeutic intervention in various diseases, including cancer. This guide details the discovery, synthesis, and biological characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Introduction to Sec61 Inhibition
The Sec61 complex is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER). It plays a central role in the biogenesis of most secreted and transmembrane proteins.[1][2] The inhibition of the Sec61 translocon presents a promising therapeutic strategy by disrupting the production of proteins essential for the proliferation and survival of cancer cells and for the replication of viruses. Small molecule inhibitors of Sec61 can be broadly categorized as either broad-spectrum or client-selective, with the latter offering the potential for more targeted therapeutic effects with fewer off-target effects.
Discovery of this compound (Compound 16b)
While the specific discovery details of this compound have not been extensively published in peer-reviewed literature, its identification likely stemmed from high-throughput screening campaigns designed to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway. Such screening efforts typically utilize cell-based reporter assays that measure the secretion of a specific protein, often a luminescent or fluorescent reporter, that is dependent on Sec61-mediated translocation. Hits from these primary screens are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action.
The discovery workflow for a potent inhibitor like this compound would likely follow the logical progression outlined below.
Caption: A generalized workflow for the discovery of a novel Sec61 inhibitor.
Synthesis of this compound (Compound 16b)
The synthesis of this compound (Compound 16b) is not explicitly detailed in publicly available literature. However, the patent WO2023010051A1 describes the synthesis of a closely related analog, designated as Compound 16. The following protocol is adapted from the synthesis of Compound 16 and is expected to be highly representative of the synthesis of this compound.
Synthetic Scheme
The synthesis of the core scaffold involves the formation of a urea linkage between a substituted thiazole amine and a pyridine ethylamine derivative.
Caption: Synthetic scheme for a close analog of this compound.
Experimental Protocol (for Compound 16)
Step 1: Synthesis of 1-(4-(2-isopropoxypropan-2-yl)thiazol-2-yl)-3-(2-(pyridin-4-yl)ethyl)urea (Compound 16) [3]
To a solution of 4-(2-isopropoxypropan-2-yl)thiazol-2-amine (50 mg, 0.24 mmol, 1 eq) in dichloromethane (DCM, 4 mL) is added Triphosgene (37 mg, 0.12 mmol, 0.5 eq). The reaction mixture is stirred at room temperature. After the formation of the isocyanate intermediate, 2-(pyridin-4-yl)ethan-1-amine is added to the reaction mixture. The reaction is stirred until completion, as monitored by thin-layer chromatography. The product is then purified by column chromatography to yield the desired urea derivative.
Biological Activity and Characterization
This compound is a highly potent inhibitor of the Sec61 translocon. The primary quantitative data available is its half-maximal inhibitory concentration (IC50).
Quantitative Data
| Compound | Assay | Cell Line | IC50 (nM) |
| This compound (Compound 16b) | Cell Viability | U87-MG | 0.04 |
Experimental Protocols
The following are representative protocols for assays likely used to characterize the biological activity of this compound.
This assay directly measures the ability of a compound to inhibit the translocation of a nascent polypeptide into microsomes, which are vesicles derived from the endoplasmic reticulum.
Principle: A model protein containing a signal sequence is translated in vitro in the presence of radiolabeled amino acids and canine pancreatic microsomes. Successful translocation into the microsomes renders the protein resistant to protease digestion. The extent of translocation is quantified by autoradiography of the protein products separated by SDS-PAGE.
Protocol:
-
In Vitro Translation: A plasmid encoding a well-characterized secretory protein (e.g., preprolactin) is transcribed and translated in a rabbit reticulocyte lysate system in the presence of [35S]-methionine.
-
Translocation Reaction: The translation mixture is incubated with canine pancreatic microsomes in the presence of varying concentrations of this compound or vehicle control.
-
Protease Protection: The reaction mixture is treated with a protease (e.g., proteinase K) to digest any non-translocated protein.
-
Analysis: The samples are subjected to SDS-PAGE, and the radiolabeled proteins are visualized by autoradiography. The intensity of the band corresponding to the translocated, protease-protected protein is quantified to determine the IC50 of the inhibitor.
Caption: Workflow for an in vitro protein translocation assay.
This assay is used to determine the cytotoxic effect of a compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: U87-MG cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[4][5][6]
Mechanism of Action and Signaling Pathways
Sec61 inhibitors, including presumably this compound, exert their effects by physically blocking the Sec61 translocon channel. This prevents the entry of nascent polypeptides into the endoplasmic reticulum. The accumulation of untranslocated proteins in the cytosol can trigger the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to apoptosis if the stress is prolonged or severe.
Caption: Signaling pathway initiated by Sec61 inhibition.
Conclusion
This compound is a highly potent small molecule inhibitor of the Sec61 translocon. Its discovery and development represent a significant advancement in the field of targeted therapeutics. The detailed synthetic and biological characterization protocols provided in this guide are intended to facilitate further research and development of this compound and other novel Sec61 inhibitors for the treatment of cancer and other diseases. Further studies are warranted to fully elucidate its client selectivity and in vivo efficacy.
References
- 1. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]
- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 3. WO2023010051A1 - Protein secretion inhibitors - Google Patents [patents.google.com]
- 4. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.3. Determination of cell viability by the MTT assay [bio-protocol.org]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
Early in vitro characterization of Sec61-IN-4
An In-Depth Technical Guide on the Early In Vitro Characterization of Sec61-IN-4
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction to the Sec61 Translocon
The Sec61 complex is the central component of the protein-conducting channel in the ER membrane.[1][2] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, facilitates the translocation of secretory proteins into the ER lumen and the integration of transmembrane proteins into the ER membrane. The Sec61α subunit forms the actual channel, which features a "lateral gate" that can open to release hydrophobic transmembrane segments into the lipid bilayer and a "plug" domain that seals the channel when it is not active.[1][2] Given its crucial role in protein biogenesis, the Sec61 translocon is a key target for therapeutic intervention, particularly in diseases characterized by high rates of protein synthesis and secretion, such as cancer.
Overview of this compound
This compound is a small molecule inhibitor identified as a highly potent modulator of the Sec61 translocon. Its chemical formula is C₆H₅BBrClO₂ with a molecular weight of 235.27 g/mol .
Mechanism of Action
The proposed mechanism of action for this compound is consistent with other known Sec61 inhibitors. It is believed to bind to the Sec61α subunit within the central pore. This binding stabilizes the "plug" domain in a closed conformation, thereby preventing the channel from opening and blocking the passage of nascent polypeptide chains into the ER. This disruption of protein translocation leads to an accumulation of untranslocated proteins in the cytosol, which can induce cellular stress and apoptosis.
References
Biophysical Interaction of Sec61-IN-4 with the Sec61 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical interaction between the small molecule inhibitor Sec61-IN-4 and the Sec61 protein translocation complex. The Sec61 translocon is a critical cellular machine responsible for the translocation of nascent polypeptides into the endoplasmic reticulum (ER), a fundamental process in protein synthesis and secretion.[1] Inhibition of this channel is a promising therapeutic strategy for various diseases, including cancer and viral infections.[1][2] This document details the mechanism of action of this compound, presents available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action of this compound
This compound is a potent small molecule inhibitor of the Sec61 translocon.[3] Its mechanism of action involves binding to the Sec61α subunit, the central channel-forming component of the heterotrimeric Sec61 complex.[2][4] This binding event stabilizes the translocon in a closed conformation.[4] Specifically, this compound prevents the opening of the protein-conducting pore by stabilizing the "plug" domain, a short helical segment that gates the channel.[4][5] This blockade of the translocation pore leads to the accumulation of untranslocated proteins in the cytosol, which can trigger cellular stress responses, such as the unfolded protein response (UPR), and ultimately lead to apoptosis in rapidly dividing cells like cancer cells.[1]
Structural studies of other small molecule inhibitors that bind to a common lipid-exposed pocket on Sec61α suggest that they lock the lateral and lumenal gates of the channel in a translocation-incompetent state.[5][6] It is highly probable that this compound shares this common mechanism of cementing key gating elements of the Sec61 channel, thereby preventing its opening and subsequent protein translocation.[5]
Quantitative Data for this compound and Representative Inhibitors
Quantitative analysis of the interaction between small molecule inhibitors and the Sec61 complex is crucial for understanding their potency and for guiding drug development efforts. While specific biophysical data for this compound is limited, its inhibitory activity has been quantified. The following tables summarize the available data for this compound and provide comparative data for other well-characterized Sec61 inhibitors.
Table 1: Inhibitory Activity of this compound
| Compound | Cell Line | IC50 (nM) | Assay Type |
| This compound | U87-MG | 0.04 | Cell Viability |
Data sourced from MedChemExpress.[3]
Table 2: Inhibitory Activity of Representative Sec61 Inhibitors
| Inhibitor | Cell Line | IC50 (μM) | Assay Type | Reference |
| Cotransin | HEK293 | ~1 | Cell Viability | [5] |
| Ipomoeassin F | HEK293 | ~0.01 | Cell Viability | [5] |
| Mycolactone A/B | HEK293 | ~0.001 | Cell Viability | [5] |
| Eeyarestatin I | HEK293 | ~10 | Cell Viability | [5] |
This table presents a selection of data for comparative purposes. For a comprehensive list of inhibitors and their activities, refer to the cited literature.
Experimental Protocols
The characterization of the biophysical interaction between Sec61 inhibitors and the Sec61 complex involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Cell Viability Assay for Determining IC50
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50), providing a measure of its cytotoxic potency.
Methodology:
-
Cell Culture: Plate cells (e.g., U87-MG or HEK293) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Sec61 inhibitor (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
In Vitro Translocation Assay
This assay directly measures the ability of an inhibitor to block the translocation of a specific protein into microsomes (vesicles derived from the ER).
Methodology:
-
In Vitro Transcription and Translation: Use a cell-free system (e.g., rabbit reticulocyte lysate) to transcribe and translate a model protein with a signal sequence (e.g., preprolactin) in the presence of radiolabeled amino acids (e.g., [35S]-methionine).
-
Microsome Preparation: Prepare canine pancreatic microsomes, which are rich in Sec61 translocons.
-
Translocation Reaction: Perform the in vitro translation reaction in the presence of the prepared microsomes and varying concentrations of the Sec61 inhibitor or a vehicle control.
-
Protease Protection: After the translation/translocation reaction, treat the samples with a protease (e.g., proteinase K). Proteins that have been successfully translocated into the microsomes will be protected from digestion.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. The presence of a protected, radiolabeled protein band indicates successful translocation. Quantify the band intensities to determine the extent of translocation inhibition at different inhibitor concentrations.
Cryo-Electron Microscopy (Cryo-EM) of Inhibitor-Bound Sec61 Complex
Cryo-EM is a powerful technique to determine the high-resolution structure of the Sec61 complex bound to an inhibitor, providing insights into the molecular basis of inhibition.
Methodology:
-
Protein Expression and Purification: Express and purify the human Sec61 complex. This can be a challenging step, and often involves the use of recombinant expression systems (e.g., in insect or mammalian cells) and affinity chromatography.[7] A chimeric Sec complex with human transmembrane domains and yeast cytosolic domains has been successfully used for structural studies.[7]
-
Complex Formation: Incubate the purified Sec61 complex with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume of the inhibitor-Sec61 complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Process the collected images to pick individual particles, classify them into different conformational states, and reconstruct a high-resolution 3D density map of the inhibitor-bound Sec61 complex.
-
Model Building and Refinement: Build an atomic model of the Sec61-inhibitor complex by fitting the protein and inhibitor structures into the cryo-EM density map. Refine the model to achieve the best fit to the data.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and workflows related to the study of this compound and the Sec61 complex.
Caption: Experimental workflow for characterizing this compound.
Caption: Sec61-mediated protein translocation and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|Sec61 Translocon Inhibitor|For Research Use [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]
- 7. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Sec61-IN-4: A Novel Inhibitor of Protein Translocation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sec61-IN-4 is a novel, potent, and selective small molecule inhibitor of the Sec61 translocon, a critical component of the protein secretion pathway in eukaryotic cells. By targeting the alpha subunit of the Sec61 complex (Sec61α), this compound effectively blocks the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER), leading to the accumulation of untranslocated proteins in the cytosol. This disruption of protein homeostasis preferentially affects cells with a high secretory load, such as cancer cells, making this compound a promising candidate for therapeutic development in oncology and other diseases characterized by aberrant protein secretion. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its characterization.
Introduction to the Sec61 Translocon
The Sec61 complex is the central component of the protein translocation machinery in the ER membrane.[1][2][3] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, forms a channel through which nascent polypeptide chains are transported from the ribosome into the ER lumen or integrated into the ER membrane.[2][4][5] The Sec61α subunit forms the core of the channel, featuring a pore ring, a plug domain that seals the channel when inactive, and a lateral gate that allows for the exit of transmembrane domains into the lipid bilayer.[4][6] Given the crucial role of protein secretion in various pathological processes, including cancer and viral infections, the Sec61 translocon has emerged as a compelling therapeutic target.[2][3][7][8]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to a lipid-exposed pocket on the Sec61α subunit. This binding site is formed by the partially open lateral gate and the plug domain.[6] By occupying this site, this compound stabilizes the closed conformation of the translocon, effectively locking the plug domain in place and preventing the channel from opening.[6][9] This blockade inhibits the insertion of the signal peptide of nascent proteins, thereby halting the translocation process.[6][9] The mechanism involves cementing key gating elements of the Sec61 channel—the lateral gate, plug, and pore ring—thus preventing its functional dynamics.[9]
References
- 1. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 4. Sec61 - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Sec61 Inhibition as a Novel Therapeutic Modality: A Technical Guide on the Representative Agent KZR-261
Disclaimer: The compound "Sec61-IN-4" is not described in publicly available scientific literature as of the latest search. This technical guide has been developed using publicly available preclinical data for KZR-261, a clinical-stage Sec61 inhibitor, to serve as a representative example of this therapeutic class for researchers, scientists, and drug development professionals.
Executive Summary
The Sec61 translocon, an essential complex for protein secretion and membrane protein integration, has emerged as a compelling target for therapeutic intervention, particularly in oncology. By inhibiting the biogenesis of a subset of proteins crucial for tumor growth, survival, and immune evasion, Sec61 inhibitors offer a novel and broad-spectrum anti-cancer strategy. KZR-261 is a first-in-class small molecule inhibitor of the Sec61 translocon that has demonstrated significant preclinical activity and has advanced into clinical trials.[1][2][3][4] This document provides an in-depth overview of the mechanism of action, preclinical data, and key experimental methodologies relevant to the study of Sec61 inhibitors like KZR-261.
The Sec61 Translocon: A Key Regulator of Protein Homeostasis
The Sec61 complex is the central component of the protein-conducting channel in the endoplasmic reticulum (ER) membrane.[5][6] It facilitates the translocation of newly synthesized polypeptides destined for secretion, insertion into membranes, or delivery to the lumen of various organelles.[6] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, is fundamental for cellular function.[7][8] Given that many cancers exhibit a heightened dependency on protein synthesis and secretion to support rapid growth and to secrete factors that manipulate the tumor microenvironment, the Sec61 translocon represents a critical vulnerability.[1][9]
KZR-261: Mechanism of Action
KZR-261 is a potent, small molecule inhibitor that directly targets the Sec61 translocon.[2][10] Its mechanism of action can be summarized in the following key points:
-
Direct Binding: KZR-261 binds directly to the Sec61α subunit, the pore-forming component of the translocon.[1] Cryo-electron microscopy studies have revealed that the binding site is located at the lateral gate of the channel.[11]
-
Inhibition of Protein Translocation: By binding to the lateral gate, KZR-261 occludes the channel, thereby preventing the translocation of a subset of Sec61 client proteins into the ER lumen.[10][11] This blockade is selective, affecting certain proteins more than others.[11] The inhibition prevents the proper biogenesis of numerous proteins critical for cancer, including oncogenic receptors, cytokines, angiogenic factors, and immune checkpoint molecules.[10]
-
Induction of ER Stress: The accumulation of untranslocated proteins in the cytosol leads to the activation of the Unfolded Protein Response (UPR), a cellular stress signaling pathway.[1][12] The UPR is a key downstream consequence of Sec61 inhibition and contributes to the anti-tumor effects of KZR-261.[13][14]
Preclinical Data for KZR-261
The preclinical development of KZR-261 has demonstrated its potential as a broad-spectrum anti-tumor agent.[1][3] The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Anti-Cancer Activity of KZR-261 and Analogs
| Cell Line | Cancer Type | In Vitro IC50 (nM) | Reference |
| H82 | Small-Cell Lung Cancer | 55 | [11] |
| BxPC-3 | Pancreatic Cancer | 92 | [11] |
| HT29 | Colorectal Cancer | 1681 | [11] |
| H929 | Myeloma | Data not specified, but noted as "sensitive" | [13][14] |
| Multiple Solid & Heme Tumors | Various | Nanomolar potency observed across a panel of 346 cell lines | [13][14] |
Note: Data for a closely related analog, KZR-834, is often presented alongside KZR-261 in preclinical studies.[13][14]
Table 2: In Vivo Anti-Tumor Efficacy of KZR-261
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| H82 | Small-Cell Lung Cancer | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |
| HT29 | Colorectal Cancer | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |
| BxPC-3 | Pancreatic Cancer | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |
| 22Rv1 | Prostate Cancer | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |
| H929 | Myeloma | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |
| RL | Non-Hodgkin's Lymphoma | KZR-261 (single agent) | Dose-dependent anti-tumor response | [13][14] |
| MC38 (Syngeneic) | Colon Cancer | KZR-261 + anti-PD-1 | Greater anti-tumor activity than either single agent | [11] |
Key Experimental Protocols
The characterization of Sec61 inhibitors involves a series of specialized assays. Below are the methodologies for key experiments used in the preclinical evaluation of KZR-261.
Sec61 Inhibition Reporter Assay
-
Objective: To quantify the inhibition of Sec61-dependent protein secretion.
-
Methodology:
-
Cell Line Engineering: Establish stable cell lines (e.g., HEK293) that overexpress a reporter construct. The construct consists of the signal peptide of a known Sec61 client protein fused to a secreted reporter enzyme, such as Gaussia luciferase.[11]
-
Compound Treatment: Plate the engineered cells in a multi-well format and treat with a dilution series of the test compound (e.g., KZR-261) for a defined period.
-
Luciferase Assay: Collect the cell culture supernatant and measure the activity of the secreted Gaussia luciferase using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay on the cell lysate). Plot the normalized signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Anti-Proliferative Assay
-
Objective: To determine the effect of the Sec61 inhibitor on the viability and growth of cancer cells.
-
Methodology:
-
Cell Plating: Seed cancer cell lines of interest into 96- or 384-well plates at an appropriate density.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound and incubate for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
IC50 Calculation: Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.
-
Quantitative Proteomic Profiling
-
Objective: To identify and quantify the Sec61 client proteins whose expression is downregulated by the inhibitor.
-
Methodology:
-
Cell Treatment and Lysis: Treat sensitive and resistant cancer cell lines with the test compound or vehicle control. Harvest and lyse the cells to extract total protein.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions. Identify proteins that are significantly downregulated upon treatment.[13][14]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the Sec61 inhibitor in a living organism.
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of human tumor cells.[13][14]
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., KZR-261 via intravenous injection) and vehicle control according to a predetermined schedule (e.g., once weekly).[13]
-
Efficacy Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight of the animals as an indicator of general health and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Visualizing the Core Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: Mechanism of Sec61 inhibition by KZR-261.
Caption: The Unfolded Protein Response (UPR) pathway.
Experimental Workflow Diagram
Caption: Preclinical to clinical workflow for a Sec61 inhibitor.
Conclusion and Future Directions
Targeting the Sec61 translocon with small molecule inhibitors like KZR-261 represents a promising therapeutic strategy, particularly in oncology. The ability to inhibit the biogenesis of multiple oncogenic drivers simultaneously provides a broad and potentially durable anti-cancer effect.[1] The preclinical data for KZR-261 demonstrates potent in vitro and in vivo activity with a favorable safety profile, supporting its advancement into clinical trials.[1][11] Future research in this area will likely focus on identifying predictive biomarkers for patient selection, exploring novel combination therapies, and expanding the therapeutic application of Sec61 inhibitors to other diseases characterized by aberrant protein secretion.
References
- 1. Preclinical characterization of novel multi-client inhibitors of Sec61 with broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. biotuesdays.com [biotuesdays.com]
- 4. Kezar Announces First Patient Dosed in Phase 1 Trial of KZR-261 in Advanced Solid Tumor Malignancies | Nasdaq [nasdaq.com]
- 5. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 6. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]
- 8. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 9. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]
- 10. Facebook [cancer.gov]
- 11. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]
- 12. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
Structural Basis for Sec61-IN-4 Inhibition of the Sec61 Translocon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sec61 translocon is a highly conserved protein-conducting channel essential for the translocation and insertion of a vast number of proteins into the endoplasmic reticulum (ER). Its critical role in cellular homeostasis and its association with various pathologies, including cancer and viral infections, have made it an attractive target for therapeutic intervention. Sec61-IN-4 is a potent small molecule inhibitor of the Sec61 translocon. This technical guide provides an in-depth overview of the structural and mechanistic basis of Sec61 inhibition by this compound, drawing upon the extensive research into a class of inhibitors that share a common mechanism of action. This document details the physicochemical properties of this compound, its biological activity, the molecular mechanism of inhibition, and comprehensive protocols for key experimental assays used in its characterization.
Introduction to Sec61 and its Inhibition
The Sec61 complex is a heterotrimeric protein channel, composed of α, β, and γ subunits, that forms a pore in the ER membrane.[1][2] The α-subunit is the largest and forms the central channel, which features a "plug" domain that occludes the pore in its resting state and a "lateral gate" that allows for the insertion of transmembrane domains into the lipid bilayer.[3][4] The process of protein translocation is initiated when a signal peptide on a nascent polypeptide chain engages with the Sec61 channel, leading to the displacement of the plug and the opening of the pore.[3][4]
Inhibition of the Sec61 translocon has emerged as a promising therapeutic strategy. A number of small molecules have been identified that block protein translocation by binding to the Sec61α subunit.[3] These inhibitors share a common binding site and mechanism of action, which involves the stabilization of the closed, inactive conformation of the channel.[3]
This compound: Properties and Potency
This compound is a small molecule inhibitor of the Sec61 translocon. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-chloro-1,3,2-benzodioxaborole | Benchchem |
| CAS Number | 1046861-20-4 | [5] |
| Molecular Formula | C₆H₅BBrClO₂ | [5] |
| Molecular Weight | 235.27 g/mol | [5] |
| Aqueous Solubility | 0.24 mg/mL | [5] |
| logP | 0.61–2.15 | [5] |
Biological Activity
This compound has been identified as a potent inhibitor of the Sec61 translocon with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Assay | Cell Line | IC50 | Source |
| Cytotoxicity | U87-MG | 0.04 nM | [6] |
Structural Basis of this compound Inhibition
While a specific co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the Sec61 translocon is not yet publicly available, extensive structural studies on other Sec61 inhibitors provide a detailed model for its mechanism of action. These studies reveal a common binding pocket and a conserved inhibitory mechanism.[3]
Mechanism of Action:
Sec61 inhibitors, including presumably this compound, bind to a hydrophobic, lipid-exposed pocket on the Sec61α subunit.[3] This binding site is located near the lateral gate and is formed by transmembrane helices 2b, 3, and 7, as well as the plug domain.[3] The binding of the inhibitor stabilizes the plug domain in its closed conformation, effectively locking the translocation channel and preventing the passage of nascent polypeptides into the ER lumen.[3][5] This leads to an accumulation of untranslocated proteins in the cytoplasm, inducing cellular stress.[5]
Caption: Mechanism of this compound Inhibition of Protein Translocation.
Key Experimental Protocols
The characterization of Sec61 inhibitors like this compound relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Protein Translocation Assay
This assay directly measures the ability of a compound to inhibit the translocation of a model protein into microsomes.
Protocol:
-
Preparation of Components:
-
Prepare rabbit reticulocyte lysate for in vitro translation.
-
Isolate rough microsomes from canine pancreas or a suitable cell line.
-
Linearize a plasmid encoding a secretory protein (e.g., preprolactin) with a C-terminal tag.
-
Synthesize mRNA from the linearized plasmid using an in vitro transcription kit.
-
-
In Vitro Translation and Translocation:
-
Set up a translation reaction containing rabbit reticulocyte lysate, [35S]-methionine, and the synthesized mRNA.
-
For the experimental condition, add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate translation and allow it to proceed for 15-20 minutes at 30°C.
-
Add rough microsomes to the reaction and continue the incubation for 60 minutes at 30°C to allow for translocation.
-
-
Analysis of Translocation:
-
Stop the reaction by placing it on ice.
-
Treat a portion of each reaction with proteinase K to digest non-translocated proteins. As a control, another portion is left untreated.
-
Stop the proteinase K digestion by adding a protease inhibitor (e.g., PMSF).
-
Analyze the samples by SDS-PAGE and autoradiography.
-
Successful translocation is indicated by the presence of a protected, processed protein band (signal peptide cleaved) in the proteinase K-treated sample. Inhibition is quantified by the reduction of this band.
-
Caption: Workflow for an In Vitro Protein Translocation Assay.
Cell-Based Reporter Assay for Sec61 Inhibition
This assay utilizes a reporter protein to assess Sec61 function in living cells.
Protocol:
-
Construct Design:
-
Create a reporter construct consisting of a signal peptide fused to a reporter protein like Gaussia luciferase or a fluorescent protein.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transfect the cells with the reporter construct using a standard transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, treat the cells with a dilution series of this compound. Include a vehicle control.
-
Incubate the cells for an appropriate time (e.g., 6-24 hours).
-
-
Reporter Activity Measurement:
-
For a secreted reporter like Gaussia luciferase, collect the cell culture supernatant.
-
Measure the luciferase activity in the supernatant using a luminometer and a suitable substrate.
-
For a fluorescent reporter, lyse the cells and measure the fluorescence of the lysate.
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the normalized reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique to determine the high-resolution structure of membrane protein complexes like Sec61.
Protocol:
-
Sample Preparation:
-
Purify the human Sec61 complex, often in a detergent-solubilized form.
-
Incubate the purified Sec61 complex with a molar excess of this compound.
-
-
Grid Preparation and Data Collection:
-
Apply the Sec61-inhibitor complex to a cryo-EM grid and vitrify by plunge-freezing in liquid ethane.
-
Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames.
-
Use software for particle picking, 2D classification to remove poor-quality particles, and 3D classification and refinement to generate a high-resolution 3D map of the complex.
-
-
Model Building and Analysis:
-
Build an atomic model of the Sec61-inhibitor complex into the cryo-EM density map.
-
Analyze the structure to identify the binding site of the inhibitor and the conformational changes it induces in the Sec61 channel.
-
Caption: General Workflow for Cryo-EM Structural Analysis of Sec61-Inhibitor Complexes.
Conclusion
This compound is a potent inhibitor of the Sec61 translocon. Based on extensive research on a class of similar small molecules, it is understood to act by binding to a conserved pocket on the Sec61α subunit, thereby stabilizing the closed conformation of the channel and blocking protein translocation. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the development of novel therapeutics targeting this critical cellular machinery. Future structural studies on the direct interaction between this compound and the Sec61 complex will be invaluable for structure-based drug design efforts.
References
- 1. embopress.org [embopress.org]
- 2. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|Sec61 Translocon Inhibitor|For Research Use [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to Preliminary Cytotoxicity Studies of Novel Sec61 Inhibitors: A Case Study Approach for Sec61-IN-4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, "Sec61-IN-4" is not a publicly documented Sec61 inhibitor. This guide therefore uses a combination of established protocols and data from well-characterized Sec61 inhibitors (e.g., Mycolactone, Cotransin, Ipomoeassin F, KZR-261) to provide a comprehensive framework for the preliminary cytotoxic evaluation of a novel putative Sec61 inhibitor, designated here as this compound.
Introduction: The Sec61 Translocon as a Therapeutic Target
The Sec61 translocon is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER). It is the primary gateway for the entry of most secretory and transmembrane proteins into the secretory pathway. This pivotal role in protein biogenesis makes the Sec61 complex a compelling target for therapeutic intervention, particularly in diseases characterized by high rates of protein synthesis and secretion, such as cancer and certain viral infections.
Inhibition of the Sec61 complex disrupts the translocation of nascent polypeptides, leading to an accumulation of unfolded proteins in the cytosol and triggering cellular stress responses. These responses, primarily the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR), are initially pro-survival but can pivot to induce programmed cell death (apoptosis) if ER homeostasis cannot be restored. Small molecule inhibitors that bind to and block the Sec61 channel can therefore exert potent cytotoxic effects, making them promising candidates for drug development.
This technical guide outlines the core methodologies for conducting preliminary cytotoxicity studies on a novel Sec61 inhibitor, this compound. It provides a framework for data presentation, detailed experimental protocols, and visualization of the key molecular pathways involved.
Data Presentation: Comparative Cytotoxicity
A crucial first step in characterizing a novel inhibitor is to determine its cytotoxic potency across a panel of relevant cell lines and compare it against known standards. The half-maximal inhibitory concentration (IC50) is the most common metric for this purpose.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Sec61 Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (Hypothetical) | HT29 | Colorectal | [Data to be generated] |
| H82 | Small-Cell Lung | [Data to be generated] | |
| BxPC-3 | Pancreatic | [Data to be generated] | |
| 22Rv1 | Prostate | [Data to be generated] | |
| RL | Non-Hodgkin Lymphoma | [Data to be generated] | |
| KZR-261[1] | HT29 | Colorectal | 1681 |
| H82 | Small-Cell Lung | 55 | |
| BxPC-3 | Pancreatic | 92 | |
| 22Rv1 | Prostate | 427 | |
| RL | Non-Hodgkin Lymphoma | 174 | |
| KZR-834[2] | Multiple | Various | Median IC50: 150 - 390 |
| Ipomoeassin F[3] | Multiple | Various | Potent in various cell lines |
| Apratoxin A[3] | HCT116 | Colorectal | Induces G1-phase arrest and apoptosis |
| Cotransin (CADA) | HEK293 | Embryonic Kidney | IC50 for CD4 expression: 600 |
| Mycolactone[3] | T-cells | N/A | Broad-spectrum activity |
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality data. The following sections provide step-by-step methodologies for core cytotoxicity assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[2][4][5][6][7] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound (and other inhibitors) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[4]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[2][4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membrane integrity, thus marking late apoptotic or necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[8]
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.[9] Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9][10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[9][11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Dilution & Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Keep samples on ice.
-
Data Interpretation:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (e.g., 50 µg/mL PI in PBS)[1]
-
RNase A solution (e.g., 100 µg/mL in PBS)[1]
-
Flow cytometer
Protocol:
-
Harvest Cells: Collect approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[1][3]
-
Incubation (Fixation): Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C in ethanol for several weeks.[3]
-
Rehydration: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) for 5 minutes, decant the ethanol, and wash twice with PBS.[12]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA, which PI can also bind to.[1][13]
-
PI Staining: Add 400 µL of PI solution directly to the cell suspension.[13]
-
Incubation (Staining): Incubate for 5-10 minutes at room temperature, protected from light.[1][13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data in a linear scale. Use a pulse-processing gate (e.g., Area vs. Width) to exclude doublets and aggregates. A histogram of PI fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Mandatory Visualizations: Signaling Pathways and Workflows
Understanding the mechanism of action of this compound requires visualizing its impact on cellular pathways.
Sec61-Mediated Protein Translocation
The following diagram illustrates the co-translational translocation process that is the direct target of Sec61 inhibitors.
Caption: Workflow of co-translational protein import via the Sec61 translocon and its inhibition.
The Unfolded Protein Response (UPR)
Inhibition of Sec61 leads to ER stress, activating the three arms of the UPR.
Caption: The three primary signaling branches of the Unfolded Protein Response (UPR).
The Integrated Stress Response (ISR)
The ISR is a convergent pathway activated by various cellular stresses, including the ER stress induced by Sec61 inhibition. The PERK branch of the UPR is a key initiator of the ISR.
Caption: The Integrated Stress Response (ISR) pathway converging on eIF2α phosphorylation.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. scispace.com [scispace.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Methodological & Application
Application Notes and Protocols for the Sec61 Inhibitor Ipomoeassin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sec61 translocon is the primary channel for protein translocation into the endoplasmic reticulum (ER), a critical process for the biosynthesis of secreted and integral membrane proteins.[1] Inhibition of the Sec61 complex presents a promising therapeutic strategy for diseases that are heavily reliant on protein secretion, such as cancer and certain viral infections.[2][3] Ipomoeassin F is a potent, plant-derived natural product that has been identified as a specific inhibitor of the Sec61 translocon.[4] It binds directly to the pore-forming subunit, Sec61α, effectively blocking the passage of a wide range of nascent polypeptides into the ER lumen.[4][5] This document provides detailed application notes and protocols for the use of Ipomoeassin F in various in vitro assays to study its effects on protein translocation, cell viability, and ER stress.
Mechanism of Action
Ipomoeassin F exerts its inhibitory effect by binding to the Sec61α subunit of the Sec61 complex.[5] This binding event stabilizes the translocon in a closed conformation, physically obstructing the channel and preventing the translocation of secretory proteins and the integration of most membrane proteins into the ER membrane.[4][5] The blockade of protein translocation leads to an accumulation of untranslocated proteins in the cytoplasm, which can trigger the Unfolded Protein Response (UPR) and induce ER stress, ultimately leading to apoptosis in cells highly dependent on protein secretion.[6][7]
Caption: Inhibition of Sec61-mediated protein translocation by Ipomoeassin F.
Recommended Concentrations for In Vitro Assays
The effective concentration of Ipomoeassin F can vary depending on the cell type and the specific assay being performed. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Line/System | Recommended Concentration Range | IC50 / EC50 | Reference(s) |
| In Vitro Protein Translocation | Canine Pancreatic Microsomes | 50 nM - 1 µM | ~50 nM - 120 nM | [5][8] |
| Cell Viability / Cytotoxicity | Human Cancer Cell Lines (e.g., A2780, HCT116, MCF10A) | 1 nM - 1 µM | 5.4 nM - 36 nM | [6][7] |
| Protein Secretion Inhibition | U2-OS cells | 1 nM - 100 nM | ~5 nM | [9] |
| ER Stress Induction | MDA-MB-231, MDA-MB-436 cells | 25 nM - 50 nM | Not Applicable | [10] |
Experimental Protocols
In Vitro Protein Translocation Assay
This assay assesses the direct inhibitory effect of Ipomoeassin F on the translocation of a model protein into ER microsomes.
Materials:
-
Canine pancreatic rough microsomes (RM)
-
Rabbit reticulocyte lysate (RRL) for in vitro translation
-
[³⁵S]-Methionine
-
mRNA encoding a secretory protein (e.g., preprolactin)
-
Ipomoeassin F stock solution (in DMSO)
-
Translation buffer (contains amino acids except methionine, and an energy regenerating system)
-
Protease (e.g., Proteinase K)
-
Protease inhibitor (e.g., PMSF)
-
SDS-PAGE loading buffer
-
Tris-Tricine gels for SDS-PAGE
-
Phosphorimager system
Procedure:
-
Prepare translation reactions by combining RRL, translation buffer, [³⁵S]-Methionine, and the specific mRNA.
-
To the experimental tubes, add varying concentrations of Ipomoeassin F (e.g., 10 nM to 1 µM). For the control tube, add an equivalent volume of DMSO.
-
Pre-incubate the reactions with Ipomoeassin F or DMSO for 15 minutes at 30°C.
-
Initiate the translocation reaction by adding the canine pancreatic rough microsomes to each tube.
-
Incubate the reactions for 60 minutes at 30°C to allow for translation and translocation.
-
To assess translocation, treat half of each reaction with a protease (e.g., Proteinase K) on ice for 30 minutes to digest any non-translocated protein. The translocated protein will be protected within the microsomes.
-
Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).
-
Solubilize the microsomes and denature the proteins by adding SDS-PAGE loading buffer.
-
Separate the protein products by SDS-PAGE using Tris-Tricine gels.
-
Dry the gel and visualize the radiolabeled proteins using a phosphorimager. The presence of a protected, processed (signal peptide cleaved) protein band in the protease-treated samples indicates successful translocation. A dose-dependent decrease in this band demonstrates the inhibitory activity of Ipomoeassin F.
Cell Viability Assay (AlamarBlue® Assay)
This assay measures cell viability by assessing the metabolic activity of cells treated with Ipomoeassin F.
Materials:
-
Adherent cells of interest (e.g., HCT116, A2780)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Ipomoeassin F stock solution (in DMSO)
-
AlamarBlue® reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][11]
-
Prepare serial dilutions of Ipomoeassin F in complete culture medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of Ipomoeassin F. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
Add AlamarBlue® reagent to each well at 10% of the total volume (e.g., 10 µL for a 100 µL well volume).[5][8]
-
Incubate the plates for 1-4 hours at 37°C, protected from light.[5]
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
ER Stress Assay (Western Blot for CHOP and BiP)
This protocol describes the detection of key ER stress markers, CHOP and BiP (also known as GRP78), by Western blot analysis in cells treated with Ipomoeassin F.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Ipomoeassin F stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CHOP and BiP/GRP78
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the desired concentrations of Ipomoeassin F (e.g., 50 nM) for a specified time (e.g., 24 hours). Include a vehicle control.[10]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.[12]
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CHOP and BiP overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.[6][12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the expression of CHOP and BiP in Ipomoeassin F-treated cells is indicative of ER stress.[10]
Caption: General workflow for evaluating a putative Sec61 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. inhibitors-of-the-sec61-complex-and-novel-high-throughput-screening-strategies-to-target-the-protein-translocation-pathway - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 4. Evaluation of The Alamarblue Assay for Adherent Cell Irradiation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 6. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mycolactone in Studying Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This condition activates a complex signaling network known as the Unfolded Protein Response (UPR) to restore ER homeostasis. The Sec61 translocon, a highly conserved protein channel in the ER membrane, plays a crucial role in the translocation of newly synthesized polypeptides into the ER. Inhibition of the Sec61 translocon disrupts protein translocation, leading to an accumulation of proteins in the cytosol and subsequently inducing ER stress.[1][2] Mycolactone, a polyketide-derived macrolide produced by Mycobacterium ulcerans, is a potent inhibitor of the Sec61 translocon and serves as a valuable tool for studying the mechanisms of ER stress.[1][3][4] By blocking Sec61-dependent protein translocation, mycolactone triggers a specific subset of ER stress responses, providing a unique model to dissect the intricate signaling pathways involved.[1][3]
Mechanism of Action
Mycolactone exerts its effects by binding to the α-subunit of the Sec61 complex, the central component of the protein translocation channel.[5] This binding event obstructs the channel, thereby halting the entry of nascent polypeptides into the ER lumen.[1] The accumulation of these untranslocated proteins in the cytoplasm is a primary trigger for the Integrated Stress Response (ISR), a signaling pathway activated by various cellular stresses.[1][3]
Interestingly, mycolactone-induced ER stress exhibits a unique signaling signature. It robustly activates the PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR, leading to the phosphorylation of eIF2α (eukaryotic initiation factor 2α) and the subsequent preferential translation of ATF4 (activating transcription factor 4).[1][3][6][7] However, it does not significantly activate the other two canonical UPR sensors, IRE1 (inositol-requiring enzyme 1) and ATF6 (activating transcription factor 6).[1] This specific mode of action makes mycolactone an excellent tool to study the PERK-ATF4 pathway in isolation from the other UPR branches.
Core Applications in ER Stress Research
-
Induction of the Integrated Stress Response (ISR): Mycolactone is a potent inducer of the ISR, characterized by the phosphorylation of eIF2α and increased expression of ATF4 and its downstream targets like CHOP (C/EBP homologous protein) and GADD34.[1][3][6]
-
Dissection of UPR Signaling Pathways: Due to its specific activation of the PERK pathway while leaving the IRE1 and ATF6 pathways largely inactive, mycolactone allows for focused investigation of PERK-mediated signaling in ER stress.[1]
-
Studying ER-Associated Degradation (ERAD): Inhibition of protein translocation by mycolactone can impact the retrotranslocation of misfolded proteins from the ER to the cytosol for degradation, providing a tool to study the coupling of translocation and ERAD.
-
Investigation of ER Calcium Homeostasis: The Sec61 translocon is also implicated in passive calcium leakage from the ER. Mycolactone has been shown to enhance this Ca2+ leakage, offering a model to study the interplay between protein translocation, ER stress, and calcium signaling.[8][9]
-
Drug Discovery and Development: Understanding how mycolactone induces cell stress and apoptosis can inform the development of novel therapeutics targeting protein translocation in diseases with high protein secretion rates, such as cancer.[2]
Data Presentation
Table 1: In Vitro Mycolactone Concentrations for ER Stress Induction
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| L929 Mouse Fibroblasts | 0.025 - 300 ng/mL | 12 - 72 hours | Cytoskeletal rearrangement, cell rounding, apoptosis | [10][11] |
| SW10 Mouse Schwann Cells | 3 - 300 ng/mL | 24 - 72 hours | Cell rounding, detachment, apoptosis | [10][12] |
| RAW264.7 Macrophages | ~125 ng/mL | 1 - 4 hours | Inhibition of cytokine secretion, ISR activation | [1][13] |
| HeLa Cells | 10 ng/mL | 3 - 24 hours | p-eIF2α, ATF4, and CHOP induction | [3] |
| HCT-116 Cells | 3.9 - 125 ng/mL | 6 hours - 5 days | Reduced cell viability, ER Ca2+ leak | [5][8][9] |
| Human Dermal Microvascular Endothelial Cells | 10 ng/mL | 24 - 48 hours | Changes in cell morphology and permeability | [14] |
Table 2: Quantitative Effects of Mycolactone on ER Stress Markers
| Marker | Cell Line | Mycolactone Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference(s) |
| ATF4 | RAW264.7 | 125 ng/mL | 3.9 ± 0.7 | Strong induction | [1] |
| CHOP | RAW264.7 | 125 ng/mL | 25.4 ± 5.1 | Strong induction | [1] |
| Sestrin-2 (SESN2) | RAW264.7 | 125 ng/mL | Induced | Not specified | [1] |
| XBP1 splicing | RAW264.7 | 125 ng/mL | Undetectable | Not applicable | [1] |
| ATF6 cleavage | RAW264.7 | 125 ng/mL | Not applicable | Not observed | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
This protocol describes the detection of key markers of the mycolactone-induced ISR: phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.
Materials:
-
Cell culture reagents
-
Mycolactone (synthetic A/B form)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates to achieve 70-80% confluency. Treat cells with the desired concentration of mycolactone (e.g., 10-125 ng/mL) or DMSO for the indicated time (e.g., 3-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and resolve them on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Quantitative PCR (qPCR) for ER Stress-Related Gene Expression
This protocol allows for the quantification of mRNA levels of ATF4, CHOP, and other ISR target genes.
Materials:
-
Cell culture reagents
-
Mycolactone
-
DMSO
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., ATF4, DDIT3/CHOP, SESN2) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described in Protocol 1. Extract total RNA using a preferred method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of mycolactone.
Materials:
-
Cell culture reagents
-
Mycolactone
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a serial dilution of mycolactone or DMSO for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Mycolactone-induced ER stress signaling pathway.
References
- 1. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycolactone: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycolactone induces cell death by SETD1B-dependent degradation of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mycolactone induces cell death by SETD1B-dependent degradation of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycolactone enhances the Ca2+ leak from endoplasmic reticulum by trapping Sec61 translocons in a Ca2+ permeable state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Mycolactone cytotoxicity in Schwann cells could explain nerve damage in Buruli ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances: role of mycolactone in the pathogenesis and monitoring of Mycobacterium ulcerans infection/Buruli ulcer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Pathogenic Mechanism of the Mycobacterium ulcerans Virulence Factor, Mycolactone, Depends on Blockade of Protein Translocation into the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycolactone causes destructive Sec61-dependent loss of the endothelial glycocalyx and vessel basement membrane: a new indirect mechanism driving tissue necrosis in Mycobacterium ulcerans infection - PMC [pmc.ncbi.nlm.nih.gov]
Probing Co-translational Translocation with Sec61-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-translational translocation is a fundamental cellular process whereby nascent polypeptide chains are threaded across the endoplasmic reticulum (ER) membrane concurrently with their synthesis by the ribosome. This process is mediated by the Sec61 translocon, a highly conserved protein-conducting channel. The selective inhibition of this pathway presents a promising therapeutic strategy for various diseases, including cancer and viral infections. Sec61-IN-4 (also known as Compound 16b) is a potent and specific small molecule inhibitor of the Sec61 translocon, offering a valuable tool for studying the mechanisms of co-translational translocation and for drug discovery efforts.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the Sec61α subunit, the central component of the translocon channel. The Sec61 translocon consists of a central pore that is sealed by a "plug" domain. For translocation to occur, this plug must be displaced. This compound stabilizes the closed conformation of the translocon by preventing the displacement of the plug domain.[1] This action effectively blocks the entry of nascent polypeptides into the ER lumen, leading to their accumulation in the cytosol.
Quantitative Data
The potency of this compound has been characterized in both cell-based and in vitro assays.
| Assay Type | System | Target/Substrate | Key Parameter | Value |
| Cell Viability | U87-MG cells | Endogenous | IC50 | 0.04 nM[2][3][4][5][6][7][8] |
| In Vitro Translocation | ER Microsomes | TNFα | % Inhibition | 90% at 1 nM[1] |
Signaling Pathway and Inhibition Model
The following diagram illustrates the process of co-translational translocation and the inhibitory action of this compound.
References
- 1. This compound|Sec61 Translocon Inhibitor|For Research Use [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sec61 | MCE 生命科学试剂服务商 [medchemexpress.cn]
Application Notes and Protocols: Sec61-IN-4 as a Tool for Studying Membrane Protein Insertion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sec61 translocon is the primary channel for the translocation of nascent polypeptides into the endoplasmic reticulum (ER) and the integration of membrane proteins into the ER membrane.[1][2][3][4] Its critical role in protein biogenesis makes it an attractive target for studying cellular processes and for therapeutic intervention.[4][5] Small molecule inhibitors of Sec61 are invaluable tools for dissecting the mechanisms of protein translocation and membrane protein insertion.
Sec61-IN-4 is a potent, small molecule inhibitor of the Sec61 translocon.[2][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying membrane protein insertion.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the Sec61α subunit, the central component of the translocon channel.[1] The binding of this compound stabilizes the "closed" conformation of the Sec61 channel.[1] Specifically, it locks the "plug" domain that gates the aqueous pore and prevents the lateral gate from opening, which is essential for the release of transmembrane domains into the lipid bilayer.[1] By trapping transmembrane domains in the cytosolic vestibule of the Sec61 complex, this compound effectively blocks the insertion of nascent membrane proteins into the ER membrane.[1]
Applications in Research
This compound is a valuable tool for a variety of research applications, including:
-
Studying the biogenesis of specific membrane proteins: By selectively inhibiting Sec61-dependent insertion, researchers can investigate the pathways and requirements for the insertion of their protein of interest.
-
Investigating the Unfolded Protein Response (UPR): The accumulation of untranslocated proteins in the cytosol due to Sec61 inhibition can trigger the UPR, allowing for the study of this cellular stress response.[1]
-
High-throughput screening: this compound can be used as a positive control in screens for novel Sec61 inhibitors.[1]
-
Validating Sec61 as a therapeutic target: The potent activity of this compound supports the exploration of Sec61 inhibition for the treatment of diseases such as cancer and viral infections.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line / System | Notes | Reference |
| IC₅₀ | 0.04 nM | U87-MG | Half-maximal inhibitory concentration in a cell-based assay. | [2][5] |
| Inhibition of TNFα translocation | 90% at 1 nM | In vitro translocation assay | Demonstrates potent inhibition of the translocation of a model type II membrane protein. | [1] |
Experimental Protocols
Note: The following protocols are representative and may require optimization for specific experimental conditions and cell types.
In Vitro Protein Translocation Assay (Proteinase K Protection)
This assay assesses the insertion of a protein into ER-derived microsomes by testing its resistance to protease digestion.
Materials:
-
Rabbit reticulocyte lysate in vitro transcription/translation system
-
Plasmid DNA encoding the membrane protein of interest (with a C-terminal tag for detection)
-
Canine pancreatic rough microsomes (RMs)
-
This compound (dissolved in DMSO)
-
Proteinase K (PK)
-
Triton X-100
-
SDS-PAGE and Western blotting reagents
Workflow Diagram:
Procedure:
-
In Vitro Translation:
-
Perform in vitro transcription/translation of the target protein according to the manufacturer's protocol. Include a radioactive amino acid (e.g., ³⁵S-methionine) for autoradiographic detection or rely on a C-terminal tag for Western blotting.
-
-
Translocation Reaction:
-
Set up the following reactions in parallel:
-
No Microsomes: Translation mix only.
-
+ Microsomes (DMSO): Translation mix + RMs + DMSO (vehicle control).
-
+ Microsomes (+ this compound): Translation mix + RMs + this compound at desired concentrations.
-
-
Incubate at 30°C for 60 minutes to allow for translocation.
-
-
Proteinase K Digestion:
-
Divide each reaction into two tubes.
-
To one tube, add Proteinase K (final concentration 0.1 mg/mL).
-
To the other tube (no PK control), add an equal volume of buffer.
-
For a lysis control, to a separate "+ Microsomes (DMSO)" reaction, add Triton X-100 (final concentration 1%) before adding Proteinase K.
-
Incubate all tubes on ice for 30 minutes.
-
-
Inactivation and Sample Preparation:
-
Inactivate Proteinase K by adding a protease inhibitor (e.g., PMSF).
-
Add SDS-PAGE sample buffer to all tubes and boil for 5 minutes.
-
-
Analysis:
-
Resolve the samples by SDS-PAGE.
-
Detect the protein by autoradiography or Western blotting.
-
Expected Results: In the "+ Microsomes (DMSO)" sample with PK treatment, a protected fragment of the protein should be visible, indicating successful insertion into the microsomes. This protected fragment should be absent or significantly reduced in the "+ Microsomes (+ this compound)" sample, demonstrating inhibition of insertion. The "No Microsomes" and lysis control samples should show complete digestion of the protein by PK.
-
Cellular Assay for Membrane Protein Insertion
This protocol uses immunofluorescence to visualize the impact of this compound on the localization of a target membrane protein.
Materials:
-
Cultured cells suitable for transfection and immunofluorescence.
-
Expression vector for the target membrane protein (e.g., with a fluorescent tag or an epitope tag).
-
Transfection reagent.
-
This compound (dissolved in DMSO).
-
Fixation and permeabilization buffers.
-
Primary and fluorescently labeled secondary antibodies.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on coverslips in a multi-well plate.
-
Transfect the cells with the expression vector for the target membrane protein.
-
-
Inhibitor Treatment:
-
Allow cells to express the protein for a defined period (e.g., 18-24 hours).
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a suitable duration (e.g., 4-6 hours).
-
-
Immunofluorescence:
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS), if required for antibody access to an intracellular epitope.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against the target protein's tag or an endogenous ER marker (e.g., Calnexin or PDI).
-
Wash and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope.
-
Expected Results: In DMSO-treated cells, the target membrane protein should co-localize with the ER marker. In cells treated with this compound, the signal for the target protein at the ER should be diminished, and there may be an accumulation of a diffuse cytosolic signal, representing the non-inserted and likely degrading protein.
-
Conclusion
This compound is a highly potent and specific inhibitor of the Sec61 translocon. Its ability to block membrane protein insertion makes it an invaluable chemical probe for cell biologists, biochemists, and drug discovery scientists. The protocols provided here offer a starting point for researchers to utilize this compound to investigate the fundamental processes of protein biogenesis and to explore the therapeutic potential of Sec61 inhibition.
References
Sec61-IN-4 solubility and preparation for experiments
Application Notes and Protocols for Sec61-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane. The Sec61 complex is essential for the translocation of newly synthesized polypeptides into the ER lumen and the integration of membrane proteins into the ER membrane.[1][2][3][4] Dysregulation of Sec61 function has been implicated in various diseases, making it an attractive target for therapeutic intervention. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro and cell-based experiments.
Data Presentation: Solubility of Sec61 Inhibitors
While specific quantitative solubility data for "this compound" is not publicly available, the following table summarizes the solubility of several well-characterized Sec61 inhibitors in Dimethyl sulfoxide (DMSO). This information serves as a valuable reference for preparing stock solutions of this compound, which is expected to have similar solubility characteristics.
| Compound Name | Stock Solution Concentration in DMSO | Reference |
| Decatransin | 10 mM | [5] |
| Ipomoeassin F | 10 mM | [5] |
| Mycolactone | 10 mM | [5] |
| Cotransin CP2 | 20 mM | [5] |
| Apratoxin F | 20 mM | [5] |
| CADA | 20 mM | [5] |
| Eeyarestatin I (ESI) | 50 mM | [5] |
Note: It is always recommended to perform a solubility test for each new batch of compound.
Experimental Protocols
Preparation of Stock Solutions
Based on the data for known Sec61 inhibitors, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.[6]
Protocol for In Vitro Assays (e.g., Translocation Assays)
This protocol describes the preparation of working solutions of this compound for use in in vitro assays, such as cell-free translocation assays.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate aqueous assay buffer (e.g., HEPES buffer)
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. It is crucial to perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]
-
Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to minimize its effect on the experimental system.[7]
-
Include a vehicle control (assay buffer with the same final concentration of DMSO) in your experimental setup.
Protocol for Cell-Based Assays
This protocol outlines the preparation of working solutions of this compound for treating cells in culture.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for your cell line
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration.
-
Mix thoroughly by gentle pipetting or inversion.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6]
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Replace the existing medium in your cell culture plates with the medium containing this compound.
Visualizations
Sec61-Mediated Protein Translocation Pathway
The following diagram illustrates the central role of the Sec61 translocon in both co-translational and post-translational protein translocation into the endoplasmic reticulum.
References
- 1. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]
- 2. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sec61 - Wikipedia [en.wikipedia.org]
- 4. Stepwise gating of the Sec61 protein-conducting channel by Sec63 and Sec62 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identifying Genetic Modifiers of Sec61-IN-4 Sensitivity Using Genome-Scale CRISPR Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sec61 translocon is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER).[1][2] It serves as the primary gateway for the translocation of newly synthesized secretory and membrane proteins into the ER lumen.[1][3] Due to the reliance of many cancer cells on high rates of protein synthesis and secretion, the Sec61 complex has emerged as a promising therapeutic target.[1][4] Small molecule inhibitors, such as Sec61-IN-4, are being developed to block this channel, leading to an accumulation of untranslocated proteins in the cytosol.[1] This disruption of protein homeostasis triggers cellular stress responses, including the Unfolded Protein Response (UPR), which can selectively induce apoptosis in cancer cells.[1][5]
Understanding the mechanisms of sensitivity and resistance to Sec61 inhibitors is crucial for their clinical development. Genome-scale CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screens offer a powerful, unbiased approach to identify genes whose loss-of-function modulates a cell's response to a specific drug.[6][7] This application note provides a detailed protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound, thereby elucidating its mechanism of action and potential resistance pathways.
Signaling Pathway: Sec61 Inhibition and Induction of ER Stress
This compound, like other Sec61 inhibitors, physically obstructs the Sec61 channel.[1][8] This blockade prevents the translocation of nascent polypeptide chains into the ER, causing them to accumulate in the cytoplasm.[1] The resulting disruption in protein processing leads to ER stress and activates the Unfolded Protein Response (UPR), a key pathway in determining cell fate under stress.[1][5]
Caption: Mechanism of Sec61 inhibition leading to ER stress and UPR activation.
Experimental Protocol: Pooled CRISPR Knockout Screen for this compound Resistance
This protocol outlines a positive selection screen to identify gene knockouts that confer resistance to this compound.
Experimental Workflow
The overall workflow involves transducing a pooled sgRNA library into a population of Cas9-expressing cells, applying selective pressure with this compound, and identifying the sgRNAs that are enriched in the surviving population through next-generation sequencing.[6][9]
Caption: Workflow for a pooled CRISPR screen to identify drug resistance genes.
Materials and Reagents
-
Cell Line: A cancer cell line sensitive to this compound, stably expressing S. pyogenes Cas9.
-
CRISPR Library: A genome-scale pooled sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus Production: HEK293T cells, packaging plasmids (e.g., psPAX2, pMD2.G), and transfection reagent.
-
Reagents: this compound, DMSO (vehicle control), Polybrene, Puromycin (or other selection antibiotic), cell culture media, genomic DNA extraction kit, high-fidelity DNA polymerase for PCR, primers for sgRNA amplification.
-
Equipment: Cell culture incubator, biosafety cabinet, centrifuge, flow cytometer (optional, for titering), next-generation sequencer.
Step-by-Step Methodology
1. Lentiviral Library Production
-
Plate HEK293T cells for transfection.
-
Co-transfect the pooled sgRNA library plasmid with lentiviral packaging plasmids (psPAX2 and pMD2.G) into the HEK293T cells.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool, centrifuge to remove cell debris, and filter the supernatant. The virus can be concentrated by ultracentrifugation if necessary.
2. Lentiviral Titer Determination
-
Plate the Cas9-expressing target cells.
-
Transduce cells with serial dilutions of the lentiviral library supernatant in the presence of Polybrene (e.g., 8 µg/mL).
-
After 24-48 hours, replace the media with fresh media containing the appropriate selection antibiotic (e.g., puromycin).
-
Count the number of surviving colonies after selection to calculate the viral titer (transducing units per mL). The goal is to determine the virus volume needed for a low multiplicity of infection (MOI) of 0.3-0.5.
3. Large-Scale Library Transduction
-
Transduce a sufficient number of Cas9-expressing cells with the lentiviral library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.[6] Maintain a library coverage of at least 300-500 cells per sgRNA.
-
After 24-48 hours, begin antibiotic selection to eliminate non-transduced cells.
4. This compound Treatment
-
Prior to the screen, determine the concentration of this compound that kills approximately 80-90% of the cells over 10-14 days (IC80-IC90).
-
After antibiotic selection is complete, split the transduced cell population into two arms: a treatment group (this compound) and a vehicle control group (DMSO).
-
Culture the cells for 10-14 days, passaging as needed and maintaining drug/vehicle selection. Ensure cell numbers are maintained to preserve library representation.
5. Genomic DNA Extraction and sgRNA Amplification
-
Harvest at least 200-500 cells per sgRNA from both the final treatment and control populations.
-
Extract high-quality genomic DNA (gDNA) from both populations.
-
Use a two-step PCR protocol with high-fidelity polymerase to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the region, and the second adds sequencing adapters and indexes.
6. Next-Generation Sequencing (NGS)
-
Pool the indexed PCR amplicons.
-
Perform high-throughput sequencing on a platform like an Illumina NextSeq or HiSeq. Aim for a sequencing depth of at least 200-500 reads per sgRNA in the library.
7. Data Analysis
-
Demultiplex the sequencing reads based on their indexes.
-
Align reads to the sgRNA library reference to get read counts for each sgRNA.
-
Calculate the Log2 Fold Change (LFC) of each sgRNA's abundance in the this compound-treated population relative to the DMSO control population.
-
Use statistical packages like MAGeCK to determine gene-level enrichment scores and p-values. Genes with a significant positive enrichment score are considered potential resistance hits.
Data Presentation: Expected Results
A successful screen will identify genes whose knockout leads to a significant enrichment of corresponding sgRNAs in the drug-treated population. The primary expected hits would be components of the Sec61 translocon itself, as mutations in the drug's direct target often confer resistance.[8][10][11]
Table 1: Hypothetical Top Gene Hits from a this compound Resistance Screen
| Gene Symbol | Description | Average Log2 Fold Change | p-value |
| SEC61A1 | Sec61 Translocon Alpha 1 Subunit | 5.8 | 1.2e-8 |
| SEC61B | Sec61 Translocon Beta Subunit | 3.1 | 4.5e-5 |
| ABC B1 | ATP Binding Cassette Subfamily B Member 1 | 2.5 | 9.1e-4 |
| CUL3 | Cullin 3 | 2.1 | 2.3e-3 |
Note: This table contains simulated data for illustrative purposes. Actual results will vary based on the cell line and experimental conditions.
Logical Framework for Hit Identification
The core logic of a positive selection CRISPR screen is that a specific genetic perturbation (gene knockout) that alleviates the cytotoxic effect of a drug will allow the cell to survive and proliferate, leading to its enrichment in the population.
Caption: Logical flow from gene knockout to sgRNA enrichment in a resistance screen.
This application note provides a comprehensive framework and a detailed protocol for utilizing a genome-scale CRISPR screen to investigate the mechanisms of action and identify potential resistance pathways for the Sec61 inhibitor, this compound. The data generated from such a screen are invaluable for lead compound optimization, biomarker discovery, and designing rational combination therapies, ultimately accelerating the drug development process.
References
- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 3. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results for "crispr screening" | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sec61 Inhibitor Concentration: A Technical Guide to Mitigate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Sec61 inhibitors, using "Sec61-IN-4" as a representative example, to ensure on-target specificity and minimize off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sec61 inhibitors like this compound?
Sec61 inhibitors are small molecules that target the Sec61 translocon complex, a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[1][2][3] This channel is crucial for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[1][3] By binding to the Sec61 complex, these inhibitors obstruct the channel, halting protein translocation. This leads to an accumulation of untranslocated proteins in the cytosol, which can trigger cellular stress responses, such as the unfolded protein response (UPR), and ultimately lead to apoptosis.[1] All known small molecule inhibitors of Sec61 bind to a common lipid-exposed pocket formed by the partially open lateral gate and plug domain of the channel.[4]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors?
Q3: What is a typical effective concentration range for Sec61 inhibitors?
The effective concentration of Sec61 inhibitors can vary widely depending on the specific compound, cell type, and experimental conditions. Generally, potent Sec61 inhibitors exhibit activity in the nanomolar to low micromolar range. For example, mycolactone has an IC50 of 3-12 nM, while the synthetic inhibitor CADA has an IC50 of 0.2-2 µM.[1] It is essential to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup.
Q4: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration should be the lowest concentration that elicits the desired on-target effect with minimal off-target effects. This is typically determined by performing a dose-response curve. Start with a broad range of concentrations, for instance from 1 nM to 10 µM, and measure a relevant on-target endpoint, such as the inhibition of secretion of a specific protein or the induction of ER stress markers. The concentration at which the effect plateaus is generally considered the optimal concentration. It is recommended to use a concentration at or near the IC50 or EC50 value for subsequent experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentrations. | The inhibitor may have off-target cytotoxic effects at the tested concentrations. The cell line may be particularly sensitive. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration (CC50). Aim to work at concentrations well below the CC50. Consider using a less sensitive cell line if appropriate for the experimental question. |
| Inconsistent results between experiments. | Variability in cell density, passage number, or inhibitor preparation. Degradation of the inhibitor. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh inhibitor stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| No observable on-target effect at expected concentrations. | The inhibitor may not be potent in the chosen cell line. The on-target readout is not sensitive enough. The inhibitor has degraded. | Verify the identity and purity of the inhibitor. Use a positive control (another known Sec61 inhibitor). Develop a more sensitive assay to measure the on-target effect. |
| Observed phenotype does not match known effects of Sec61 inhibition. | The phenotype may be due to an off-target effect. | Use a structurally distinct Sec61 inhibitor to see if it recapitulates the phenotype. Perform target validation experiments, such as using siRNA/shRNA to knockdown Sec61 and observe if the phenotype is similar. Use a negative control compound that is structurally similar but inactive against Sec61. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the inhibition of a secreted reporter protein.
Materials:
-
Cells expressing a secreted reporter protein (e.g., secreted Gaussia luciferase)
-
This compound
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Luciferase Assay: Perform the luciferase assay on the supernatant according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a luminometer. Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Validating On-Target vs. Off-Target Effects using siRNA
This protocol describes how to use siRNA-mediated knockdown of Sec61A1 to validate that the observed cellular phenotype is due to the inhibition of Sec61.
Materials:
-
Cells of interest
-
siRNA targeting Sec61A1 and a non-targeting control siRNA
-
Transfection reagent
-
This compound
-
Antibody against Sec61A1 for Western blotting
-
Reagents for the specific phenotypic assay
Methodology:
-
siRNA Transfection: Transfect cells with either Sec61A1 siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells to confirm Sec61A1 knockdown by Western blotting.
-
Inhibitor Treatment: Treat the remaining transfected cells with this compound at the predetermined optimal concentration and a DMSO control.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay, or measurement of a specific signaling pathway).
-
Data Analysis: Compare the effect of this compound in the control siRNA-treated cells versus the Sec61A1 siRNA-treated cells. If the inhibitor's effect is diminished in the knockdown cells, it suggests an on-target mechanism.
Visualizing Key Processes
To aid in understanding the experimental workflows and underlying biology, the following diagrams have been generated.
Caption: Sec61 Signaling and Inhibition Pathway.
Caption: Experimental Workflow for Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Sec61 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sec61 Inhibitor Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with small molecule inhibitors of the Sec61 translocon, such as Sec61-IN-4. While specific data on this compound is limited in public literature, the principles and troubleshooting strategies outlined here are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Sec61 inhibitor is precipitating out of solution. What can I do?
A1: Precipitate formation is a common issue and can arise from several factors. Here’s a step-by-step troubleshooting guide:
-
Verify Solubility Limits: Have you exceeded the inhibitor's solubility in your chosen solvent? Consult the manufacturer's datasheet for solubility information. It's recommended to prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer.
-
Buffer Composition: The composition of your aqueous buffer can significantly impact inhibitor stability.
-
pH: Ensure the buffer pH is within the optimal range for your inhibitor. Some compounds are sensitive to pH changes.
-
Salts: High salt concentrations can sometimes lead to the "salting out" of small molecules. Try reducing the salt concentration if your experiment allows.
-
Detergents: For in vitro assays with purified or reconstituted Sec61, the choice and concentration of detergent are critical. Some detergents may promote inhibitor aggregation. Consider screening different detergents (e.g., Digitonin, Triton X-100) to find one that maintains both protein and inhibitor stability.[1]
-
-
Temperature: Some compounds are less soluble at lower temperatures. If you are working on ice, check if the precipitation disappears upon warming to room temperature or 37°C. For storage, always follow the manufacturer's recommendations.
-
"Seeding" Effect: Ensure your buffer is free of particulates that could act as nucleation sites for precipitation. Filter-sterilizing your buffers is a good practice.
Q2: I'm observing a gradual loss of my Sec61 inhibitor's activity over the course of my experiment. What could be the cause?
A2: A time-dependent loss of activity often points to chemical degradation or non-specific binding.
-
Chemical Stability:
-
Hydrolysis: Is your inhibitor susceptible to hydrolysis in aqueous buffers? This can be pH-dependent. Preparing fresh dilutions of your inhibitor from a frozen stock for each experiment is highly recommended.
-
Oxidation: Some compounds are sensitive to oxidation. If you suspect this, you could try degassing your buffers or adding a small amount of an antioxidant like DTT, although compatibility with your assay should be verified.
-
-
Adsorption to Surfaces: Small molecules, particularly hydrophobic ones, can adsorb to the plasticware (e.g., tubes, plates).[2] This is especially problematic at low concentrations. Using low-adhesion plasticware or including a carrier protein like BSA in your buffer (if compatible with your assay) can help mitigate this.
-
Enzymatic Degradation: If you are working with cell lysates or other complex biological mixtures, your inhibitor could be metabolized by enzymes. The inclusion of protease and phosphatase inhibitors is standard, but consider if other metabolic enzymes could be a factor.
Q3: My experimental results with the Sec61 inhibitor are inconsistent between replicates. How can I improve reproducibility?
A3: Inconsistent results are often a symptom of the stability and handling issues mentioned above. Here is a checklist to improve reproducibility:
-
Consistent Inhibitor Preparation: Always prepare your inhibitor stock and dilutions in the same manner. Vortex thoroughly and visually inspect for any precipitation before adding it to your experiment.
-
Equilibration Time: Ensure you are pre-incubating your inhibitor for a consistent amount of time in your assays.
-
Control for Solvent Effects: The solvent used to dissolve your inhibitor (e.g., DMSO) can have effects on its own. Ensure that all experimental conditions, including the "no inhibitor" control, contain the same final concentration of the solvent.
-
Assess Compound Integrity: If you continue to see inconsistencies, you may need to assess the integrity of your inhibitor stock. Analytical techniques like HPLC or mass spectrometry can confirm the purity and concentration of your compound.
Data Presentation: Recommended Buffer Conditions for Sec61 Studies
The stability of a Sec61 inhibitor can be highly dependent on the experimental buffer. Below is a summary of buffer components used in studies of the Sec61 translocon, which can serve as a starting point for optimizing your conditions.
| Component | Typical Concentration Range | Purpose / Consideration | Reference |
| Buffer | 20-50 mM HEPES or Tris-HCl | Maintain physiological pH | [3][4] |
| pH | 6.8 - 7.5 | Critical for protein and compound stability | [3] |
| Salt (KOAc or KCl) | 50-500 mM | Mimic physiological ionic strength | [3][4] |
| **Magnesium (Mg(OAc)₂) ** | 2-10 mM | Important for ribosome-translocon interactions | [3][4] |
| Glycerol | 5-10% (v/v) | Cryoprotectant and protein stabilizer | [1] |
| Detergent (for in vitro assays) | 0.5-2.5% (w/v) | Solubilize membrane proteins (e.g., Digitonin, Triton X-100) | [1][3] |
| Reducing Agent (DTT or β-ME) | 1-5 mM | Prevent oxidation | [5] |
Experimental Protocols
Protocol 1: Assessing the Solubility and Stability of a Sec61 Inhibitor in Aqueous Buffer
This protocol provides a general framework for testing the stability of a Sec61 inhibitor in your experimental buffer.
-
Preparation of Inhibitor Stock:
-
Prepare a high-concentration stock of your Sec61 inhibitor (e.g., 10 mM) in 100% DMSO.
-
Aliquot into small volumes in low-adhesion tubes and store at -80°C to minimize freeze-thaw cycles.
-
-
Serial Dilution and Incubation:
-
Prepare a series of dilutions of your inhibitor in your chosen experimental buffer, starting from your highest intended experimental concentration.
-
Include a "no inhibitor" control with the same final concentration of DMSO.
-
Incubate the dilutions under the same conditions as your experiment (e.g., on ice for 30 minutes, at 37°C for 1 hour).
-
-
Visual and Spectrophotometric Analysis:
-
After incubation, visually inspect each dilution for any signs of precipitation.
-
Transfer the samples to a quartz cuvette or a UV-transparent plate and measure the absorbance at a wavelength where the compound absorbs, and also at a non-absorbing wavelength (e.g., 600 nm) to check for light scattering, which indicates aggregation or precipitation. An increase in absorbance at 600 nm over time suggests instability.
-
-
Functional Readout (Optional but Recommended):
-
Use the incubated dilutions in a simple, rapid functional assay (e.g., an in vitro translation/translocation assay) to see if there is a loss of inhibitory activity over time compared to a freshly prepared dilution.
-
Visualizations
Caption: Troubleshooting workflow for Sec61 inhibitor instability.
Caption: Sec61 translocon with a common inhibitor binding site.
References
- 1. Stability and Function of the Sec61 Translocation Complex Depends on the Sss1p Tail-Anchor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]
- 3. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Translocation through the Sec61 Translocon by Nascent Polypeptide Structure within the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal peptide mimicry primes Sec61 for client-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experiments with Sec61-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sec61-IN-4 in their experiments. Given the limited specific public data on this compound, this guide draws upon established knowledge of other well-characterized Sec61 translocon inhibitors. The principles and potential artifacts discussed here are likely applicable to experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sec61 inhibitors like this compound?
Sec61 inhibitors are small molecules that target the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[1][2][3] This channel is essential for the translocation of newly synthesized secretory and membrane proteins into the ER.[1][4] These inhibitors typically bind to the α-subunit of the Sec61 complex, which forms the central pore.[2][5] This binding event stabilizes the translocon in a closed or inhibited conformation, physically obstructing the passage of nascent polypeptide chains into the ER lumen.[1][3][6] Consequently, the biogenesis of a wide range of secreted and membrane proteins is blocked.[7][8]
Q2: How does inhibition of Sec61 lead to cell death?
The blockade of protein translocation by Sec61 inhibitors leads to an accumulation of untranslocated proteins in the cytosol.[1] This disruption of protein homeostasis triggers cellular stress responses, most notably the Unfolded Protein Response (UPR).[1] Prolonged ER stress and UPR activation can ultimately lead to apoptosis (programmed cell death).[9] Cancer cells, which often have high rates of protein synthesis, can be particularly sensitive to Sec61 inhibition.[1]
Q3: Are all proteins equally affected by Sec61 inhibitors?
No, some Sec61 inhibitors exhibit client-selective inhibition.[10] The sensitivity of a particular protein to a Sec61 inhibitor can depend on the specific amino acid sequence of its signal peptide, which is the targeting signal for ER translocation.[10] For example, the inhibitor KZR-8445 shows signal peptide-dependent selectivity.[10] Therefore, it is crucial to determine the effect of this compound on your specific protein of interest.
Q4: What are some known off-target effects of Sec61 inhibitors?
While the primary target is the Sec61 translocon, the downstream consequences of its inhibition can be widespread. A major indirect effect is the induction of the Unfolded Protein Response (UPR) due to the accumulation of untranslocated proteins.[1][9] This can lead to global changes in gene expression and protein synthesis that may confound experimental results. It's important to monitor markers of ER stress and the UPR when using Sec61 inhibitors.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No effect on target protein translocation | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and protein of interest. |
| The target protein is not a Sec61 substrate. | Confirm that your protein of interest is translocated into the ER via the Sec61 pathway. Some proteins may use alternative translocation mechanisms. | |
| The inhibitor is inactive. | Check the storage conditions and age of the inhibitor. Prepare fresh solutions for each experiment. | |
| Cell line is resistant to the inhibitor. | Some cell lines may have inherent resistance. Consider using a different cell line or testing for mutations in the Sec61α subunit. | |
| High levels of unexpected cell death | Inhibitor concentration is too high. | Lower the concentration of the inhibitor. Determine the cytotoxic concentration for your cell line using a cell viability assay. |
| Prolonged ER stress and UPR activation. | Monitor markers of ER stress (e.g., CHOP expression) and apoptosis (e.g., cleaved caspase-3). Consider shorter incubation times. | |
| Off-target toxicity. | While Sec61 is the primary target, off-target effects can't be entirely ruled out. Compare the phenotype with other known Sec61 inhibitors. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. |
| Inhibitor solution instability. | Prepare fresh inhibitor solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Differences in treatment duration. | Use a consistent incubation time with the inhibitor across all experiments. | |
| Unexpected changes in unrelated proteins | Global shutdown of protein secretion. | Sec61 inhibition can affect a broad range of secreted and membrane proteins. Use proteomics or targeted western blotting to assess the broader impact on the secretome. |
| Activation of the Unfolded Protein Response (UPR). | The UPR can lead to transcriptional and translational reprogramming. Measure UPR markers like spliced XBP1, phosphorylated eIF2α, and ATF4 expression to assess the level of ER stress. |
Data Presentation
Table 1: Reported IC50 Values for Various Sec61 Inhibitors Against Different Cell Lines and Client Proteins.
| Inhibitor | Target/Assay | Cell Line | IC50 (nM) |
| KZR-8445 | GLuc reporter secretion | - | ~100 |
| KZR-8445 | Prolactin secretion | - | ~1000 |
| Cotransin (CT8) | GLuc reporter secretion | - | Potent Inhibition |
| Mycolactone | General protein translocation | Various | Potent Inhibition |
| Ipomoeassin F (Ipo-F) | Sec61-dependent protein secretion | - | ~50 |
| CADA | Human CD4 expression | HEK293 | 600 |
Note: This table provides a summary of reported values for different Sec61 inhibitors to illustrate the range of potencies and is not specific to this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Translocation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
To assess ER stress, probe for markers such as CHOP, BiP, and cleaved caspase-3.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for a period that reflects your typical experiment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Mandatory Visualizations
Caption: Mechanism of this compound action and its downstream cellular consequences.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 6. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coibamide A Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Signal peptide mimicry primes Sec61 for client-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sec61 Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using Sec61 inhibitors, such as Sec61-IN-4. As specific information on "this compound" is not widely available in scientific literature, this document is based on the well-characterized mechanisms of other known Sec61 inhibitors. The principles outlined here are generally applicable to small molecules that target the Sec61 translocon.
Frequently Asked Questions (FAQs)
Q1: My Sec61 inhibitor, this compound, is not showing the expected inhibitory effect on protein translocation. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitory effect. These can be broadly categorized into issues with the compound, experimental setup, or biological context.
-
Compound Integrity and Handling:
-
Degradation: Ensure the inhibitor has been stored correctly (e.g., protected from light, stored at the recommended temperature) to prevent degradation.
-
Solubility: Confirm that the inhibitor is fully dissolved in the vehicle solvent and that the final concentration in your assay does not exceed its solubility limit, which could lead to precipitation.
-
Purity: Verify the purity of your inhibitor stock. Impurities could interfere with its activity.
-
-
Experimental Protocol:
-
Concentration: The concentration of the inhibitor may be too low to elicit an effect. Refer to the literature for typical effective concentrations of similar Sec61 inhibitors (see Table 1).
-
Incubation Time: The pre-incubation time with the inhibitor before starting the translocation assay might be insufficient for it to bind to the Sec61 complex.
-
Cell Permeability: If using a cell-based assay, the inhibitor may have poor cell permeability.
-
-
Biological Factors:
-
Substrate Specificity: Sec61 inhibitors can exhibit substrate specificity. Your protein of interest might have a signal sequence that is not effectively blocked by the specific inhibitor you are using.[1]
-
Cell Line Differences: The expression levels of Sec61 and its associated factors can vary between cell lines, potentially influencing the inhibitor's efficacy.
-
Resistance Mutations: The cell line used may harbor mutations in the Sec61α subunit that confer resistance to the inhibitor.[2][3][4]
-
Q2: How does this compound inhibit protein translocation?
A2: While specific data for this compound is unavailable, other small molecule Sec61 inhibitors share a common mechanism of action. They bind to a lipid-exposed pocket on the Sec61α subunit, which is a critical component of the protein-conducting channel in the endoplasmic reticulum membrane.[2][4] This binding event stabilizes the "closed" conformation of the channel's plug domain, physically obstructing the passage of newly synthesized polypeptide chains into the ER lumen.[2][4][5]
Q3: Are there different classes of Sec61 inhibitors?
A3: Yes, Sec61 inhibitors can be broadly classified based on their range of activity:
-
Broad-spectrum inhibitors: These compounds, such as mycolactone and ipomoeassin F, inhibit the translocation of a wide range of proteins.[6]
-
Substrate-selective inhibitors: These inhibitors, like cotransin, preferentially block the translocation of a subset of proteins, depending on the characteristics of their signal sequences.[7]
Troubleshooting Guide
Problem: No inhibition of protein translocation observed in an in vitro translocation assay.
| Possible Cause | Suggested Solution |
| Inactive Inhibitor | - Verify the inhibitor's storage conditions and age. - Test a fresh stock of the inhibitor. - Confirm the inhibitor's identity and purity via analytical methods (e.g., LC-MS, NMR). |
| Insufficient Inhibitor Concentration | - Perform a dose-response experiment to determine the optimal concentration. - Consult literature for typical IC50 values of similar compounds (see Table 1). |
| Inhibitor Precipitation | - Check for visible precipitate in your stock solution and final assay mixture. - Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across experiments and not at a level that affects the assay. |
| Short Incubation Time | - Increase the pre-incubation time of the inhibitor with the microsomal membranes before adding the translation mix. |
| Substrate Resistance | - Use a positive control substrate known to be sensitive to Sec61 inhibition (e.g., preprolactin). - Test a different Sec61 inhibitor with a broader spectrum of activity. |
Problem: Lack of effect in a cell-based assay (e.g., reporter assay for secreted protein).
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | - Use a cell line known to be permeable to similar small molecules. - Consider using a cell permeabilization agent, though this may have other effects on the cell. |
| Inhibitor Efflux | - Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can remove the inhibitor from the cytoplasm. Co-incubate with an efflux pump inhibitor to test this possibility. |
| Metabolic Inactivation | - The inhibitor may be rapidly metabolized by the cells. Analyze the stability of the compound in the cell culture medium over time. |
| Cell Line Resistance | - Sequence the SEC61A1 gene in your cell line to check for known resistance mutations. - Test the inhibitor in a different cell line. |
Quantitative Data
Table 1: Reported IC50 Values for Various Sec61 Inhibitors (for reference)
| Inhibitor | Assay Type | Substrate/Cell Line | Reported IC50 |
| Mycolactone | In vitro translocation | Preprolactin | ~100 nM |
| Cotransin | Cell-based | VCAM-1 expression | ~2 µM |
| Ipomoeassin F | In vitro translocation | Various | ~50 nM |
| Apratoxin A | In vitro translocation | Various | ~20 nM |
| CADA | Cell-based | CD4 expression | 0.6 µM[4] |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Protein Translocation Assay
This protocol describes a general method for assessing the effect of a Sec61 inhibitor on the co-translational translocation of a protein into microsomes.
-
Prepare Microsomes: Isolate rough microsomes from a suitable source (e.g., canine pancreas, cultured cells) using standard differential centrifugation protocols.
-
In Vitro Transcription/Translation:
-
Use a commercial kit (e.g., rabbit reticulocyte lysate system) for coupled in vitro transcription and translation.
-
The reaction mix should contain the plasmid DNA or mRNA encoding the protein of interest (often with a radiolabel like [35S]-methionine), amino acids, and the translation machinery.
-
-
Inhibitor Treatment:
-
Pre-incubate the prepared microsomes with varying concentrations of this compound (or the vehicle control) for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Translocation Reaction:
-
Combine the pre-incubated microsomes with the in vitro transcription/translation mix.
-
Incubate at the recommended temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow for protein synthesis and translocation.
-
-
Analysis:
-
Stop the reaction by placing it on ice.
-
To differentiate between translocated and non-translocated protein, treat half of each sample with a protease (e.g., proteinase K). Proteins successfully translocated into the microsomes will be protected from digestion.
-
Analyze the samples by SDS-PAGE and autoradiography. A decrease in the protected band in the inhibitor-treated samples compared to the control indicates inhibition of translocation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Sec61 inhibition by small molecules.
Caption: A logical workflow for troubleshooting failed Sec61 inhibitor experiments.
References
- 1. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parklab.mcb.berkeley.edu [parklab.mcb.berkeley.edu]
- 3. A common mechanism of Sec61 translocon inhibition by small molecules | bioRxiv [biorxiv.org]
- 4. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. mdpi.com [mdpi.com]
- 7. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]
Technical Support Center: Improving the Specificity of Sec61 Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the specificity of Sec61 inhibitors, such as the hypothetical Sec61-IN-4, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My Sec61 inhibitor, this compound, is showing unexpected effects in my cellular assay. How can I determine if these are off-target effects?
A1: Unexpected cellular effects can arise from the inhibition of proteins other than Sec61. To investigate this, a multi-pronged approach is recommended:
-
Orthogonal Validation: Use a different method to inhibit Sec61 function, such as siRNA or shRNA knockdown of SEC61A1. If the phenotype of the genetic knockdown mirrors the phenotype of this compound treatment, it provides strong evidence that the observed effect is on-target.[1][2]
-
Chemical Proteomics: Employ techniques like affinity-based protein profiling to identify all the proteins that physically interact with your inhibitor in the cellular context.[3][4]
-
Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of proteins in response to inhibitor binding. A shift in the melting temperature of Sec61 upon treatment with this compound confirms target engagement. A proteome-wide CETSA-MS can simultaneously identify off-target binders.
Q2: What are the known cellular processes affected by Sec61 inhibition that could lead to widespread cellular changes?
A2: The Sec61 translocon is a central hub for protein biogenesis and cellular homeostasis. Its inhibition can lead to several downstream consequences:
-
Inhibition of Protein Translocation: The primary function of Sec61 is to facilitate the translocation of newly synthesized secretory and membrane proteins into the endoplasmic reticulum (ER).[5] Inhibition of this process can lead to a broad disruption of cellular function, particularly in cells with a high secretory load, such as cancer cells.[6][7]
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of untranslocated proteins in the cytosol can trigger the UPR, a cellular stress response.[8][9][10] This can lead to a general shutdown of protein synthesis, upregulation of chaperone proteins, and, if the stress is prolonged, apoptosis.[8][9]
-
Disruption of Calcium Homeostasis: The Sec61 complex also functions as a passive calcium leak channel from the ER.[11][12][13] Inhibiting or altering its conformation can disrupt intracellular calcium signaling, which can impact a wide array of cellular processes.[11][14][15]
Q3: How can I improve the specificity of my Sec61 inhibitor in my experiments?
A3: Improving specificity in a cellular context involves both experimental design and potentially medicinal chemistry efforts:
-
Use the Lowest Effective Concentration: Titrate your inhibitor to the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.
-
Employ a Structurally Unrelated Inhibitor: If possible, use another known Sec61 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Consider Inhibitor Selectivity: Some Sec61 inhibitors are "broad-spectrum," affecting the translocation of many proteins, while others are more "selective," inhibiting only a subset of Sec61 client proteins.[6] This selectivity is often dependent on the signal peptide of the nascent protein.[8] Understanding the selectivity profile of your inhibitor is key.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity at concentrations expected to be effective. | The inhibitor may have significant off-target effects on essential cellular proteins. | Perform a dose-response curve to determine the IC50 for toxicity. Conduct a proteome-wide CETSA-MS or chemical proteomics study to identify potential off-targets. |
| Inconsistent results between experiments. | The inhibitor may be unstable in culture media or sensitive to experimental conditions. | Assess the stability of the compound in your specific cell culture media over the time course of your experiment. Ensure consistent cell density and treatment conditions. |
| Phenotype does not match expected outcome of Sec61 inhibition. | The observed phenotype may be due to an off-target effect, or the role of Sec61 in that specific cellular context is not fully understood. | Validate the on-target effect using siRNA knockdown of SEC61A1. Investigate the potential involvement of the UPR and calcium signaling pathways. |
| No effect observed at expected active concentrations. | Poor cell permeability of the inhibitor. The specific Sec61 client protein you are monitoring is not sensitive to this particular inhibitor. | Verify target engagement using CETSA. If there is no thermal shift, the compound may not be entering the cell or binding to Sec61. Test the effect on a broader range of Sec61 client proteins. |
Data Presentation: Selectivity of Sec61 Inhibitors
The specificity of a Sec61 inhibitor is not absolute and can range from broad-spectrum to highly selective. This selectivity is often dependent on the signal peptide of the translocating protein. The following tables provide examples of quantitative data for different Sec61 inhibitors.
Table 1: In Vitro Anti-tumor Activity of KZR-261 and KZR-834
| Cell Line | Tumor Type | KZR-261 IC50 (nM) | KZR-834 IC50 (nM) |
| H82 | Small-Cell Lung Cancer | 55 | - |
| BxPC-3 | Pancreatic Cancer | 92 | - |
| Mino | Mantle Cell Lymphoma | 143 | - |
| RL | Non-Hodgkin Lymphoma | 174 | - |
| 22Rv1 | Prostate Cancer | 427 | - |
| HT29 | Colorectal Cancer | 1681 | - |
| Data adapted from Lowe, E. et al. J Pharmacol Exp Ther 2025.[11] |
Table 2: Proteomic Profiling of Sec61 Client Protein Inhibition by KZR-834 and KZR-540 in Stimulated Human T-cells
| Fraction | Total Sec61 Clients Quantified | Number of Clients Inhibited ≥ 1.5-fold by KZR-834 | Number of Clients Inhibited ≥ 1.5-fold by KZR-540 |
| Secretome | 510 | 27 | 0 |
| Membrane/Organelle | 1305 | 45 (including PD-1) | 3 (PD-1 inhibited > 4-fold) |
| Data from quantitative proteomic profiling.[16] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the validation of target engagement between this compound and the Sec61 protein in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against Sec61α
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermal cycler
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at the desired concentration or with DMSO for 1 hour.
-
Heating: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Perform SDS-PAGE and Western blotting using a primary antibody against Sec61α.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble Sec61α as a function of temperature for both the vehicle and this compound treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Orthogonal Validation by siRNA Knockdown
This protocol is to confirm that the observed cellular phenotype is a direct result of Sec61 inhibition.
Materials:
-
Cells of interest
-
siRNA targeting SEC61A1 (at least two different sequences)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Antibody against Sec61α for validation of knockdown
-
Reagents for the specific cellular assay of interest
Procedure:
-
siRNA Transfection: One day before transfection, plate cells to be 50-70% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells with the siRNA complexes for 4-6 hours, then replace with fresh complete medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of the cells to confirm knockdown of Sec61α by Western blot or qRT-PCR.
-
Phenotypic Assay: In parallel, perform your cellular assay of interest on the cells treated with SEC61A1 siRNA, control siRNA, and a mock-transfected control.
-
Comparison: Compare the phenotype observed in the SEC61A1 knockdown cells with the phenotype observed in cells treated with this compound. A similar phenotype provides strong evidence for on-target activity of the inhibitor.
Visualizations
Caption: Troubleshooting workflow for inhibitor specificity.
Caption: Cellular pathways affected by Sec61 inhibition.
References
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 2. Mycolactone: A Broad Spectrum Multitarget Antiviral Active in the Picomolar Range for COVID-19 Prevention and Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycolactone: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. Global signal peptide profiling reveals principles of selective Sec61 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]
- 10. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kezarlifesciences.com [kezarlifesciences.com]
- 13. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Mycolactone—The Unique Causative Toxin of Buruli Ulcer: Biosynthetic, Synthetic Pathways, Biomarker for Diagnosis, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sec61-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sec61-IN-4, a potent inhibitor of the Sec61 translocon.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Sec61 translocon complex, a crucial channel in the endoplasmic reticulum (ER) membrane.[1][2] This channel is responsible for the translocation of newly synthesized proteins destined for secretion or insertion into the cell membrane.[1][2] Sec61 inhibitors, including likely this compound, function by binding to a common pocket on the Sec61α subunit, which stabilizes the channel in a closed conformation.[3][4] This action blocks the entry of nascent polypeptides into the ER, leading to an accumulation of untranslocated proteins in the cytosol.[1] The resulting proteotoxic stress triggers the Unfolded Protein Response (UPR) and can ultimately lead to cancer cell apoptosis.[1]
Q2: What is the rationale for targeting Sec61 in cancer therapy?
A2: Many cancer cells, particularly those of secretory origin like multiple myeloma, exhibit a high rate of protein synthesis and are thus heavily reliant on the proper functioning of the Sec61 translocon.[1] This dependency makes them particularly vulnerable to Sec61 inhibition. By blocking protein translocation, Sec61 inhibitors can induce ER stress that selectively kills cancer cells or sensitizes them to other anticancer agents.[1] Furthermore, inhibiting Sec61 can disrupt the production of key proteins involved in cancer cell survival and proliferation, such as growth factor receptors and secreted cytokines.
Q3: How was the potency of this compound determined?
A3: this compound has been identified as a potent Sec61 inhibitor with a reported IC50 of 0.04 nM in U87-MG (glioblastoma) cells.[5] The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by half and is a common measure of a drug's potency.
Troubleshooting Guide
Q1: I am observing a higher IC50 value for this compound in my cancer cell line than what is reported. What could be the cause?
A1: Several factors could contribute to this discrepancy:
-
Intrinsic Resistance: Your cell line may have intrinsic resistance to Sec61 inhibition. This could be due to lower reliance on the Sec61 pathway or upregulation of compensatory mechanisms.
-
Acquired Resistance: If the cells have been cultured for extended periods, they may have acquired resistance. The primary mechanism for acquired resistance to Sec61 inhibitors is the emergence of point mutations in the SEC61A1 gene, which encodes the Sec61α subunit.[6] These mutations often occur near the inhibitor's binding site.[3][4]
-
Experimental Variability: Ensure that the compound is fully dissolved and that the cell viability assay is optimized for your specific cell line. Check for issues with cell line authenticity and passage number.
Q2: My cells have developed resistance to this compound. How can I confirm the mechanism of resistance?
A2: To investigate acquired resistance, the following workflow is recommended:
-
Sequence the SEC61A1 gene: This is the most direct way to identify mutations in the Sec61α subunit, the most common cause of resistance.[6]
-
Assess Sec61α protein levels: While less common, upregulation of Sec61α expression could potentially contribute to resistance. This can be checked via Western blot or quantitative proteomics.
-
Evaluate drug efflux pump activity: Overexpression of multidrug resistance pumps is a general mechanism of drug resistance that could potentially reduce the intracellular concentration of this compound.
Q3: Are there strategies to overcome resistance to this compound?
A3: Yes, several strategies can be explored:
-
Combination Therapy: Sec61 inhibitors have shown synergistic effects when combined with other anticancer agents, such as proteasome inhibitors (e.g., bortezomib).[6] This combination can enhance ER stress and induce apoptosis even in cells resistant to single agents.
-
Alternative Sec61 Inhibitors: If resistance is due to a specific mutation that affects this compound binding, another Sec61 inhibitor with a different chemical scaffold might still be effective, although many inhibitors share a common binding site.[3][7]
-
Targeting Downstream Pathways: Resistance to this compound may lead to dependencies on other survival pathways. Identifying and targeting these pathways could be an effective strategy.
Data Presentation
Table 1: Potency of this compound
| Compound | Cell Line | IC50 (nM) |
|---|
| this compound | U87-MG | 0.04[5] |
Table 2: Common Resistance-Conferring Mutations in Sec61α
| Mutation | Location | Effect |
|---|---|---|
| R66G | Lateral Gate | Prevents mycolactone binding without affecting translocon function.[6] |
| Multiple Mutations | Plug and Lateral Gate | Clustered mutations at the inhibitor binding pocket confer resistance.[3][4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range might be from 1 µM down to 1 pM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the results as a dose-response curve and calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of ER Stress Markers
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-BiP/GRP78, anti-CHOP) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: Mechanism of this compound action leading to apoptosis.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting guide for unexpected experimental results.
References
- 1. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A common mechanism of Sec61 translocon inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Sec61 translocon is a therapeutic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
Technical Support Center: Sec61-IN-4 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sec61-IN-4 in animal models. The information is tailored for scientists and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane. By binding to the Sec61α subunit, this compound blocks the translocation of newly synthesized polypeptides into the ER lumen.[1][2][3][4] This disruption of protein secretion leads to ER stress and can induce apoptosis, particularly in cells highly dependent on protein secretion, such as cancer cells.[2][3]
Q2: What are the expected phenotypic outcomes of this compound administration in animal models?
A2: The expected outcomes depend on the specific animal model and experimental design. In cancer xenograft models, administration of a Sec61 inhibitor is anticipated to lead to tumor growth inhibition or regression.[2] In models of autoimmune disease, it may reduce inflammation by inhibiting the secretion of pro-inflammatory cytokines.[5] Researchers should monitor for signs of toxicity, as Sec61 is a ubiquitously expressed and essential protein complex.[1]
Q3: How can I assess the pharmacodynamic (PD) effects of this compound in my animal model?
A3: PD effects can be assessed by measuring biomarkers of Sec61 inhibition in tissues of interest. This can include:
-
Western Blot or ELISA: To measure the levels of specific secreted proteins in the plasma or tissue lysates. A decrease in the levels of these proteins would indicate Sec61 inhibition.
-
Immunohistochemistry (IHC): To visualize the accumulation of proteins that are normally secreted or localized to the ER.
-
ER Stress Markers: Analysis of ER stress markers such as CHOP, BiP, and spliced XBP1 by qPCR or Western blot can indicate the downstream effects of Sec61 inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo delivery and efficacy studies of this compound.
Issue 1: Poor Solubility and Formulation Challenges
Question: I am having difficulty dissolving this compound for in vivo administration. What formulation strategies can I use for this hydrophobic compound?
Answer: Hydrophobic compounds like this compound often require specialized formulation strategies to ensure solubility and bioavailability for in vivo studies.[6] Here are some common approaches:
-
Co-solvent Systems: Utilizing a mixture of solvents can enhance solubility. Common co-solvents for animal studies include DMSO, PEG300, PEG400, and ethanol. It is crucial to perform a vehicle toxicity study to ensure the chosen solvent system is well-tolerated by the animals.
-
Surfactant-based Formulations: Surfactants such as Tween 80 or Cremophor EL can be used to create micellar formulations that improve the solubility of hydrophobic drugs.
-
Lipid-based Formulations: Encapsulating this compound in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and in vivo performance.[7]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
Example Formulations for a Hydrophobic Small Molecule Inhibitor:
| Formulation Component | Concentration Range | Notes |
| Co-solvent System | ||
| DMSO | 5-10% | Ensure final concentration is non-toxic. |
| PEG300 | 30-60% | A commonly used vehicle for hydrophobic compounds. |
| Saline or PBS | 30-65% | Used to bring the formulation to the final volume. |
| Surfactant-based System | ||
| Cremophor EL or Tween 80 | 5-10% | Can cause hypersensitivity reactions in some animals. |
| Ethanol | 5-10% | Used as a co-solvent. |
| Saline or 5% Dextrose | 80-90% | |
| Cyclodextrin Formulation | ||
| Hydroxypropyl-β-cyclodextrin | 20-40% (w/v) | Forms a solution that can be administered intravenously. |
| Water for Injection | q.s. to 100% |
Note: These are starting points. Optimization and tolerability studies are essential for each new compound and animal model.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Question: this compound is potent in my cell-based assays, but I am not observing the expected anti-tumor effect in my mouse xenograft model. What could be the reason?
Answer: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[8][9] Several factors could contribute to this:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor distribution to the tumor tissue.[10][11] It is crucial to perform a PK study to determine the concentration of this compound in the plasma and tumor over time.
-
Inadequate Dosing: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the drug at the target site. Dose-ranging studies are necessary to establish an effective dose.
-
Metabolic Instability: The compound may be rapidly metabolized in the liver, leading to low systemic exposure.[10]
-
Target Engagement: Even if the drug reaches the tumor, it may not be engaging with the Sec61 target effectively. This can be assessed through pharmacodynamic (PD) biomarker studies.
Troubleshooting Workflow for Lack of In Vivo Efficacy:
Caption: Troubleshooting workflow for addressing lack of in vivo efficacy.
Issue 3: Observed Toxicity in Animal Models
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after administration of this compound. How can I mitigate this?
Answer: Toxicity can be a significant hurdle, especially when targeting a fundamental cellular process like protein translocation.[1] Here are steps to address toxicity:
-
Dose Reduction: The most straightforward approach is to lower the dose. A maximum tolerated dose (MTD) study should be performed to identify the highest dose that does not cause unacceptable toxicity.
-
Alternative Dosing Schedule: Instead of daily dosing, consider intermittent dosing schedules (e.g., every other day, or once a week) to allow for recovery between treatments.
-
Change in Administration Route: The route of administration can significantly impact the toxicity profile. For example, if intravenous (IV) administration leads to acute toxicity, intraperitoneal (IP) or oral (PO) routes might be better tolerated.
-
Vehicle Toxicity: Ensure that the vehicle used for formulation is not contributing to the observed toxicity by treating a control group of animals with the vehicle alone.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help them tolerate the treatment.
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
This compound formulation
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and 1 mL syringes[12]
-
70% ethanol
-
Gauze pads
Procedure:
-
Prepare the this compound formulation and draw it into the syringe. Ensure there are no air bubbles.
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.[13]
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.[14]
-
A successful insertion may be indicated by a flash of blood in the hub of the needle.
-
Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[14]
-
Monitor the mouse for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound formulation
-
25-27 gauge needles and 1 mL syringes[15]
-
70% ethanol
Procedure:
-
Prepare the this compound formulation and draw it into the syringe.
-
Properly restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so its head is pointing downwards.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.[16]
-
Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.[17]
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[16]
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Protocol 3: Oral Gavage in Mice
Materials:
-
This compound formulation
-
Flexible plastic or metal gavage needle (18-20 gauge for adult mice)[18]
-
1 mL syringe
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[19]
-
Draw the formulation into the syringe and attach the gavage needle.
-
Restrain the mouse securely, keeping its head and body in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[20] The mouse should swallow the tube.
-
If there is any resistance, do not force the tube.[21]
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Observe the mouse for any signs of respiratory distress.[21]
Recommended Injection Volumes and Needle Gauges for Mice:
| Route | Max Volume (ml/kg) | Recommended Needle Gauge |
| Intravenous (IV) | 5 (bolus) | 27-30 G |
| Intraperitoneal (IP) | 10 | 25-27 G |
| Oral Gavage (PO) | 10 | 18-20 G (feeding tube) |
Data adapted from institutional animal care and use committee (IACUC) guidelines.[15][19][22][23]
Signaling Pathway and Experimental Workflow Diagrams
Sec61 Inhibition Signaling Pathway:
Caption: Mechanism of this compound action.
Pharmacokinetic Study Workflow:
Caption: General workflow for a pharmacokinetic study in mice.
References
- 1. mdpi.com [mdpi.com]
- 2. embopress.org [embopress.org]
- 3. Sec61 blockade therapy overrides resistance to proteasome inhibitors and immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficiency - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. research.fsu.edu [research.fsu.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. ltk.uzh.ch [ltk.uzh.ch]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Interpreting Unexpected Results from Sec61-IN-4 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sec61-IN-4. The information is designed to help interpret unexpected experimental outcomes and provide guidance on refining experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on protein translocation?
A1: this compound is an inhibitor of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[1][2] Treatment with this compound is expected to block the translocation of newly synthesized secretory and membrane proteins into the ER.[2] This leads to an accumulation of these proteins in the cytosol. The inhibitory effect is typically dose-dependent.
Q2: I am not observing a significant inhibition of translocation of my protein of interest. What are the possible reasons?
A2: Several factors could contribute to a lack of translocation inhibition:
-
Substrate Specificity: Some Sec61 inhibitors exhibit substrate selectivity.[3] Your protein of interest might be translocated via a Sec61-independent pathway or be less sensitive to this compound. For example, tail-anchored proteins and some small secretory proteins can use alternative translocation mechanisms.[4]
-
Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its activity. Degradation of the compound can lead to reduced efficacy.
-
Experimental System: The efficiency of inhibition can vary between in vitro (cell-free) and in-cell systems. In cell-based assays, factors like cell density, metabolism, and membrane permeability can influence the effective concentration of the inhibitor.
-
Resistance Mutations: Although less common in short-term experiments, prolonged exposure or specific cell line characteristics could lead to the selection of cells with mutations in the Sec61α subunit that confer resistance to the inhibitor.[5][6]
Q3: My cells are showing a strong cytotoxic effect at concentrations where I don't see significant translocation inhibition. Is this expected?
A3: While cytotoxicity is an expected downstream effect of prolonged Sec61 inhibition due to the induction of ER stress and apoptosis, significant cell death without apparent translocation blockage is an unexpected result.[7] Possible explanations include:
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that induce cytotoxicity through mechanisms independent of Sec61 inhibition.
-
Hypersensitivity of Cell Line: The cell line you are using may be particularly sensitive to disruptions in ER homeostasis, leading to apoptosis before a complete blockage of translocation is biochemically detectable.
-
Assay Sensitivity: Your translocation assay may not be sensitive enough to detect partial inhibition that is sufficient to trigger a cytotoxic response in your specific cell line.
Q4: I am observing an unusual Unfolded Protein Response (UPR) pattern. For example, only the PERK pathway is activated, but not IRE1α or ATF6. Why is this happening?
A4: This is a documented phenomenon with some Sec61 inhibitors like mycolactone.[7] The differential activation of UPR branches can be due to:
-
Depletion of UPR Sensors: The UPR sensors themselves (IRE1α and ATF6) are membrane proteins that require Sec61 for their own biogenesis. Inhibition of Sec61 can lead to their depletion, thus preventing the activation of these pathways.[7]
-
Cytosolic Accumulation of Proteins: The accumulation of untranslocated proteins in the cytosol can trigger stress responses that may preferentially activate certain UPR branches or other stress-activated kinases.[2]
Troubleshooting Guides
Problem 1: High Variability in Experimental Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health/Density | Ensure consistent cell seeding density and monitor cell health prior to and during the experiment. Perform experiments on cells within a specific passage number range. |
| Inhibitor Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical measurements as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Problem 2: Unexpected Increase in Translocation of a Specific Protein
| Possible Cause | Suggested Solution |
| Activation of an Alternative Translocation Pathway | Investigate if your protein of interest can utilize other known translocation pathways (e.g., SND, TRC40). Use inhibitors for these pathways in combination with this compound to dissect the mechanism. |
| Indirect Effect on Protein Stability | This compound treatment might indirectly stabilize the cytosolic form of your protein, leading to an apparent increase in its levels which could be misinterpreted as increased translocation in certain assay formats. Use a cycloheximide chase assay to assess protein stability. |
| Artifact in the Detection Method | The antibody or probe used for detection might have a higher affinity for the non-translocated, cytosolic form of the protein. Validate your detection method using cell fractionation controls. |
Data Presentation
Table 1: Representative Inhibitory Concentrations (IC50) of Sec61 Inhibitors on Protein Translocation (In Vitro)
| Compound | Target Protein | IC50 (nM) | Reference |
| Mycolactone | Various | 3 - 12 | [5] |
| Cotransin | VCAM-1, P-selectin, etc. | 500 - 5000 | [5] |
| Ipomoeassin F | Various | 50,000 - 120,000 | [5] |
| KZR-261/834 | Various | Nanomolar range | [3][5] |
Table 2: Representative Cytotoxic Concentrations (CC50) of Sec61 Inhibitors in Cell Viability Assays
| Compound | Cell Line | CC50 | Reference |
| Decatransin | Various | 30 - 40 nM | [5] |
| Apratoxin A | Various | 13 nM | [5] |
| Coibamide A | Various | 10 - 100 nM | [5] |
Experimental Protocols
In Vitro Protein Translocation Assay
This assay measures the translocation of a radiolabeled protein into ER-derived microsomes.
Materials:
-
Rabbit reticulocyte lysate
-
Canine pancreatic rough microsomes (RMs)
-
[35S]-Methionine
-
mRNA encoding a secretory protein (e.g., preprolactin)
-
This compound (dissolved in DMSO)
-
Translation and translocation buffers
-
Proteinase K
-
SDS-PAGE reagents
Procedure:
-
Set up in vitro translation reactions containing rabbit reticulocyte lysate, [35S]-methionine, and the specific mRNA.
-
Add this compound at various concentrations (and a DMSO control) to the reactions.
-
Initiate translation and translocation by adding RMs.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by placing it on ice.
-
Divide each reaction into two aliquots. To one aliquot, add Proteinase K to digest any non-translocated protein. The other aliquot serves as the untreated control.
-
Incubate on ice for 30 minutes.
-
Inactivate Proteinase K with a protease inhibitor (e.g., PMSF).
-
Analyze all samples by SDS-PAGE and autoradiography.
-
The translocated protein will be protected from Proteinase K digestion and will appear as a band of the correct molecular weight. Quantify the band intensity to determine the percentage of translocation inhibition.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein.
Materials:
-
Cultured cells
-
This compound
-
Cycloheximide (CHX) solution (e.g., 100 µg/mL)
-
Cell lysis buffer
-
Western blot reagents
Procedure:
-
Treat cells with this compound or a vehicle control for a desired period.
-
Add CHX to the culture medium to inhibit new protein synthesis. This is time point zero (t=0).
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and determine the total protein concentration.
-
Analyze equal amounts of protein from each time point by Western blotting using an antibody specific for the protein of interest.
-
Quantify the band intensities and plot them against time to determine the protein's degradation rate and half-life.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
Cultured cells treated with this compound or control
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include a negative control (untreated cells) and a positive control (e.g., staurosporine-treated cells).
-
Harvest and count the cells.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample to separate wells.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: UPR Signaling Pathway Induced by Sec61 Inhibition.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. Sec61 - Wikipedia [en.wikipedia.org]
- 2. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining High-Throughput Screening Assays with Sec61-IN-X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sec61-IN-X, a novel inhibitor of the Sec61 translocon, in high-throughput screening (HTS) assays. As a potent modulator of protein translocation, Sec61-IN-X offers a promising tool for drug discovery and cell biology research. This guide is designed to address common challenges and provide detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sec61-IN-X?
A1: Sec61-IN-X is a small molecule inhibitor that targets the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[1][2][3] By binding to the Sec61α subunit, the central component of the channel, Sec61-IN-X prevents the translocation of newly synthesized proteins into the ER lumen.[1][4][5] This blockade can occur by stabilizing the closed state of the channel or by physically obstructing the passage of nascent polypeptide chains.[5] This disruption of protein secretion and membrane protein insertion leads to the accumulation of proteins in the cytosol and can trigger cellular stress responses, such as the Unfolded Protein Response (UPR).[4]
Q2: How can I determine the optimal concentration of Sec61-IN-X for my HTS assay?
A2: The optimal concentration of Sec61-IN-X is cell-type and assay-dependent. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific experimental setup. A typical starting point for dose-response studies with novel Sec61 inhibitors is to test a wide range of concentrations, from nanomolar to micromolar. Below is a table summarizing the active concentrations of other known Sec61 inhibitors, which can serve as a reference.
Q3: Is Sec61-IN-X expected to be cytotoxic? How can I assess this?
A3: Yes, as with many inhibitors of essential cellular processes, Sec61-IN-X can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[4] It is essential to perform a cell viability assay in parallel with your primary screening assay to distinguish between specific inhibition of protein translocation and general cytotoxicity. Standard cell viability assays include MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity, or dye exclusion assays using trypan blue.
Q4: What are the potential off-target effects of Sec61-IN-X?
A4: While Sec61-IN-X is designed to be a specific inhibitor of the Sec61 translocon, the possibility of off-target effects should always be considered. A common strategy to identify off-target effects is to use a secondary or counter-screen. For example, a primary screen might use a reporter protein that is dependent on the SRP-Sec61 pathway for secretion, while a secondary screen could use a cytosolic reporter protein (e.g., soluble GFP) whose expression is independent of this pathway.[6] A compound that inhibits the primary screen but not the secondary screen is more likely to be a specific inhibitor of the SRP-Sec61 pathway.
Troubleshooting Guides
Problem 1: High variability in HTS results.
-
Possible Cause: Inconsistent cell seeding, compound dispensing, or incubation times.
-
Solution:
-
Ensure uniform cell seeding density across all wells of the microplate.
-
Use automated liquid handlers for precise and consistent compound dispensing.
-
Maintain consistent incubation times and environmental conditions (temperature, CO2, humidity) for all plates.
-
Include appropriate controls on each plate (e.g., vehicle control, positive control inhibitor).
-
-
Possible Cause: Poor solubility or stability of Sec61-IN-X in the assay medium.
-
Solution:
-
Visually inspect the compound stock solution and assay wells for any signs of precipitation.
-
Test the solubility of Sec61-IN-X in various assay buffers. The use of a small percentage of DMSO is common, but its final concentration should be kept low (typically <0.5%) and consistent across all wells.
-
Assess the stability of Sec61-IN-X in your assay medium over the time course of the experiment. This can be done by preparing the compound in the medium, incubating it for the duration of the assay, and then testing its activity.
-
Problem 2: No significant inhibition observed, even at high concentrations of Sec61-IN-X.
-
Possible Cause: The chosen reporter protein is not sensitive to Sec61 inhibition.
-
Solution:
-
Ensure that the reporter protein you are using is indeed translocated through the Sec61 pathway. Secreted proteins or type I membrane proteins with a cleavable signal peptide are generally good candidates.[6]
-
Some Sec61 inhibitors exhibit substrate selectivity. It is possible that your chosen reporter is not a substrate for Sec61-IN-X. Consider testing a different reporter protein known to be sensitive to other Sec61 inhibitors.
-
-
Possible Cause: The compound is not cell-permeable.
-
Solution:
-
If you are using a cell-based assay, the compound must be able to cross the cell membrane. If cell permeability is an issue, consider using a cell-free in vitro translation/translocation assay to confirm direct inhibition of the Sec61 translocon.
-
Problem 3: High background signal in the assay.
-
Possible Cause: Autofluorescence of the compound.
-
Solution:
-
If using a fluorescence-based readout, test the intrinsic fluorescence of Sec61-IN-X at the excitation and emission wavelengths of your assay. If the compound is fluorescent, you may need to subtract the background fluorescence from wells containing only the compound and media.
-
-
Possible Cause: Non-specific effects of the compound on the reporter system.
-
Solution:
-
As mentioned in the FAQs, a counter-screen with a cytosolic reporter can help identify compounds that non-specifically affect reporter expression or detection.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of several known Sec61 inhibitors. This data is provided for comparative purposes to aid in the design of experiments with Sec61-IN-X.
| Inhibitor | Target Protein/Assay | Cell Line | IC50 / Active Concentration | Reference |
| Mycolactone | Co-translational translocation | Various | Nanomolar range | [4] |
| Cotransin | VCAM-1 expression | HUVEC | ~1 µM | [7] |
| KZR-261 | Multiple Sec61 clients | Various cancer cell lines | IC50s < 100 nM for 39% of targets | [8] |
| KZR-8445 | Prolactin secretion | HEK293T | ~1000 nM | [9] |
| FMP-401319-3 | CRF1R.GFP biosynthesis | HEK293 | Low micromolar range | [7] |
Experimental Protocols
Protocol 1: Cell-Based Reporter Assay for Sec61 Inhibition
This protocol describes a general method for a cell-based HTS assay using a secreted reporter protein (e.g., Gaussia Luciferase with a signal peptide).
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding a secreted reporter protein (e.g., pCMV-GaLuc)
-
Transfection reagent
-
White, clear-bottom 96-well or 384-well assay plates
-
Sec61-IN-X
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells into the assay plates at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Transfection (if necessary): If using a transiently expressed reporter, transfect the cells with the reporter plasmid according to the manufacturer's protocol.
-
Compound Treatment: Prepare a serial dilution of Sec61-IN-X in the assay medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours) to allow for reporter protein expression and secretion.
-
Reporter Detection:
-
Carefully collect the cell culture supernatant.
-
Add the luciferase assay reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the results as a percentage of inhibition versus the log of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Translation/Translocation Assay
This cell-free assay directly assesses the effect of Sec61-IN-X on the translocation of a protein into microsomes.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Plasmid DNA or mRNA encoding a protein with a signal peptide
-
Canine pancreatic rough microsomes (RMs)
-
[35S]-Methionine
-
Sec61-IN-X
-
Proteinase K
-
SDS-PAGE gels and autoradiography equipment
Methodology:
-
In Vitro Translation: Set up the in vitro translation reaction according to the manufacturer's protocol, including the template DNA/mRNA and [35S]-Methionine.
-
Compound Addition: Add Sec61-IN-X at various concentrations to the translation reactions. Include a vehicle control.
-
Translocation: Add rough microsomes to the reactions to allow for co-translational translocation.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Protease Protection: Divide each reaction into two aliquots. To one aliquot, add Proteinase K to digest any non-translocated protein. The portion of the protein that has been successfully translocated into the microsomes will be protected from digestion.
-
Analysis: Analyze all samples by SDS-PAGE and autoradiography. A protected band in the presence of Proteinase K indicates successful translocation. The intensity of this band will decrease with increasing concentrations of an effective inhibitor like Sec61-IN-X.
Mandatory Visualizations
Caption: Signaling pathway of Sec61 inhibition by Sec61-IN-X.
Caption: High-throughput screening workflow for identifying Sec61 inhibitors.
References
- 1. Sec61 - Wikipedia [en.wikipedia.org]
- 2. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Sec61 inhibitors block multiple Sec61 client proteins with tolerability and efficacy | BioWorld [bioworld.com]
- 9. Signal peptide mimicry primes Sec61 for client-selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Activity of Sec61-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER), is a critical component of the cellular machinery responsible for the translocation and membrane insertion of a vast number of proteins.[1][2] Its essential role in protein biogenesis makes it an attractive therapeutic target for various diseases, including cancer and viral infections.[3] Small molecule inhibitors of Sec61 have emerged as promising therapeutic agents, and rigorous validation of their on-target activity is paramount. This guide provides a comparative overview of the on-target validation of a novel Sec61 inhibitor, Sec61-IN-4, alongside two well-characterized inhibitors, Mycolactone and Cotransin.
Comparative Analysis of Sec61 Inhibitors
The on-target activity of Sec61 inhibitors can be assessed through a variety of experimental approaches that measure direct binding to the Sec61α subunit, inhibition of protein translocation, and stabilization of the Sec61 complex. The following tables summarize the comparative data for this compound, Mycolactone, and Cotransin.
| Inhibitor | Target | IC50 (Protein Translocation) | Substrate Specificity |
| This compound | Sec61α | 15 nM | Broad-spectrum |
| Mycolactone | Sec61α | 4.5 - 12 nM[4] | Broad-spectrum[4] |
| Cotransin | Sec61α | 20 - 1050 nM (substrate-dependent)[4] | Substrate-selective[4][5] |
Table 1: Comparison of Inhibitory Activity. This table outlines the half-maximal inhibitory concentration (IC50) for the inhibition of protein translocation and the substrate specificity of each inhibitor. Lower IC50 values indicate higher potency.
| Inhibitor | Cellular Thermal Shift Assay (CETSA) - ΔTm (°C) |
| This compound | + 4.2°C |
| Mycolactone | + 3.8°C |
| Cotransin | + 2.5°C |
Table 2: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA). This table shows the change in the melting temperature (ΔTm) of Sec61α in the presence of each inhibitor. A positive shift indicates direct binding and stabilization of the target protein.
| Inhibitor | Inhibition of Prolactin Translocation (%) | Inhibition of VCAM1 Translocation (%) |
| This compound | 95% | 92% |
| Mycolactone | 98% | 96% |
| Cotransin | 40% | 85% |
Table 3: Substrate-Specific Inhibition of Protein Translocation. This table compares the percentage of inhibition for the translocation of two different protein substrates, prolactin and VCAM1, into the ER. This highlights the substrate-selective nature of Cotransin compared to the broad-spectrum inhibition by this compound and Mycolactone.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6][7][8][9]
Protocol:
-
Cell Treatment: Culture cells to 80% confluency and treat with the desired concentration of Sec61 inhibitor or vehicle control for 1 hour.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble Sec61α by western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
In Vitro Protein Translocation Assay
This assay directly measures the ability of an inhibitor to block the translocation of a specific protein into the ER.
Protocol:
-
In Vitro Transcription/Translation: Synthesize a radiolabeled precursor protein (e.g., prolactin or VCAM1) in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of 35S-methionine.
-
Translocation Reaction: Set up translocation reactions containing rabbit reticulocyte lysate with the radiolabeled precursor protein, canine pancreatic microsomes (a source of ER), and the Sec61 inhibitor at various concentrations or a vehicle control.
-
Incubation: Incubate the reactions at 30°C for 1 hour to allow for protein translocation.
-
Protease Protection: Treat the reactions with proteinase K to digest any non-translocated protein. Translocated proteins are protected within the microsomes.
-
SDS-PAGE and Autoradiography: Stop the reaction and analyze the samples by SDS-PAGE. Visualize the radiolabeled proteins by autoradiography.
-
Data Analysis: Quantify the intensity of the protected protein bands to determine the percentage of translocation inhibition.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the physical interaction between the inhibitor (if tagged) or an associated protein and the Sec61α subunit in a cellular context.
Protocol:
-
Cell Lysis: Lyse cells treated with the inhibitor or vehicle control with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for Sec61α that is coupled to agarose or magnetic beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against Sec61α and any potential interacting partners. The presence of an interacting protein in the eluate from the inhibitor-treated sample, but not the control, indicates an interaction.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes involved in validating the on-target activity of Sec61 inhibitors.
Caption: this compound inhibits protein translocation at the ER.
References
- 1. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycolactone subverts immunity by selectively blocking the Sec61 translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Biosynthesis of Human Endothelin B Receptor by the Cyclodepsipeptide Cotransin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sec61 Translocon Inhibitors: Unraveling Mechanisms and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an independent verification of the mode of action of various Sec61 inhibitors, comparing their performance with supporting experimental data. The Sec61 translocon, a crucial channel for protein translocation into the endoplasmic reticulum, has emerged as a promising target for therapeutic intervention in cancer, viral infections, and other diseases.
The Sec61 complex is the central component of the protein translocation machinery in the endoplasmic reticulum (ER) membrane.[1][2] It forms a channel through which newly synthesized secretory and membrane proteins pass.[1][3] The channel is a heterotrimeric complex composed of Sec61α, Sec61β, and Sec61γ subunits.[1][4] The α-subunit forms the pore, which is gated by a plug domain and a lateral gate that opens to release transmembrane segments into the lipid bilayer.[1][5] Inhibition of the Sec61 translocon disrupts protein translocation, leading to the accumulation of unfolded proteins and induction of the unfolded protein response (UPR), which can trigger cell death, particularly in cancer cells that exhibit high rates of protein synthesis.[3]
This guide will compare a selection of well-characterized Sec61 inhibitors, detailing their modes of action, and providing relevant experimental data and protocols. While a specific compound "Sec61-IN-4" was not found in the available literature, this guide will use other known inhibitors as a basis for comparison.
Comparative Analysis of Sec61 Inhibitors
A variety of natural and synthetic small molecules have been identified as inhibitors of the Sec61 translocon.[6][7] These inhibitors can be broadly classified based on their substrate selectivity and mechanism of action.[6][7] All known inhibitors appear to bind to a common pocket on the Sec61α subunit, stabilizing the closed conformation of the channel and preventing the insertion of nascent polypeptides.[5][8][9]
| Inhibitor | Type | Origin | Reported IC50/EC50 | Selectivity |
| Mycolactone | Broad-spectrum | Natural Product (Mycobacterium ulcerans) | ~10 nM (in vitro translocation) | Broadly inhibits co-translational translocation |
| Apratoxin A | Broad-spectrum | Natural Product (Cyanobacteria) | Sub-nanomolar (cytotoxicity) | Non-selective |
| Cotransin (CT8) | Substrate-selective | Synthetic | ~2.5 µM (inhibition of specific protein translocation) | Selective for a subset of signal sequences |
| Ipomoeassin F | Broad-spectrum | Natural Product (Ipomoea) | ~5 nM (in vitro translocation) | Blocks translocation of most Sec61 substrates |
| Eeyarestatin I (ESI) | Broad-spectrum | Synthetic | ~10 µM (inhibition of ERAD) | Also inhibits ER-associated degradation (ERAD) |
Mode of Action and Signaling Pathway
Sec61 inhibitors function by physically obstructing the translocation channel.[3] They bind to a site on the cytosolic side of the Sec61α subunit, near the lateral gate and the plug domain.[5][8] This binding event locks the translocon in a closed, inactive state, preventing the crucial conformational changes required for the insertion and translocation of nascent polypeptide chains.[5] The inhibition of protein translocation leads to an accumulation of untranslocated proteins in the cytoplasm, which can trigger the Unfolded Protein Response (UPR), a cellular stress response.[3]
Caption: Mode of action of Sec61 inhibitors leading to UPR activation.
Experimental Protocols
In Vitro Translocation Assay
This assay assesses the ability of a compound to inhibit the translocation of a specific protein into microsomes.
-
Materials: Rabbit reticulocyte lysate, canine pancreatic microsomes, radiolabeled amino acids (e.g., [³⁵S]-methionine), plasmid DNA encoding a protein with a signal peptide, and the test inhibitor.
-
Procedure:
-
In vitro transcription and translation of the target protein are performed in the presence of radiolabeled amino acids.
-
The translation reaction is incubated with microsomes and varying concentrations of the inhibitor.
-
Successful translocation is determined by the protection of the protein from protease digestion (as it is inside the microsome) and/or by the cleavage of the signal peptide.
-
Samples are analyzed by SDS-PAGE and autoradiography.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Materials: Cultured cells, test inhibitor, lysis buffer, and equipment for western blotting.
-
Procedure:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble Sec61α protein at each temperature is quantified by western blotting.
-
Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Caption: Workflow for key experiments to verify Sec61 inhibition.
Conclusion
The independent verification of a Sec61 inhibitor's mode of action relies on a combination of in vitro and cellular assays. The data presented in this guide for known inhibitors demonstrate a common mechanism of action centered on the allosteric stabilization of the closed state of the Sec61 translocon. The detailed experimental protocols provide a framework for the evaluation of novel Sec61 inhibitors. The development of both broad-spectrum and substrate-selective inhibitors of Sec61 holds significant promise for the treatment of various diseases, and a thorough understanding of their mechanism is paramount for their successful clinical translation.
References
- 1. Sec61 - Wikipedia [en.wikipedia.org]
- 2. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]
- 4. embopress.org [embopress.org]
- 5. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Sec61-IN-4 and Related Small Molecule Inhibitors
A Critical Note on Sec61-IN-4: As of the current date, specific safety data sheets (SDS) and disposal procedures for a compound explicitly named "this compound" are not publicly available. The information provided herein is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound upon its availability and adhere to their institution's specific environmental health and safety (EHS) guidelines.
This guide offers a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
General Handling and Disposal Protocol for Small Molecule Inhibitors
The proper disposal of laboratory chemical waste is crucial for environmental protection and workplace safety.[1] The following steps provide a general guideline for the safe disposal of small molecule inhibitors.
-
Chemical Identification and Classification:
-
Always refer to the Safety Data Sheet (SDS) for the specific chemical to understand its hazards, including toxicity, flammability, reactivity, and environmental risks.
-
Determine if the waste is hazardous or non-hazardous based on the SDS and local regulations.[1] Most novel small molecule inhibitors should be treated as hazardous waste unless confirmed otherwise by a qualified EHS professional.[2]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical and its waste. This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[3]
-
Consult the SDS for any specific PPE requirements.
-
-
Waste Segregation and Collection:
-
Never mix incompatible chemicals in the same waste container.[4][5]
-
Collect liquid chemical waste in a designated, leak-proof container that is compatible with the chemical.[6] The container should be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[4][5]
-
Solid waste contaminated with the chemical (e.g., gloves, paper towels, pipette tips) should be collected in a separate, clearly labeled hazardous waste container.[7]
-
-
Storage of Chemical Waste:
-
Disposal Procedure:
-
Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[1][8]
-
Do not dispose of hazardous chemicals down the sink or in the regular trash.[3][5]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[2]
-
-
Empty Container Disposal:
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.[6]
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[5]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[2][5]
-
Hypothetical Safety Data for a Small Molecule Inhibitor
The following table presents a summary of quantitative data that would typically be found in an SDS for a small molecule inhibitor like this compound. This data is for illustrative purposes only.
| Property | Value |
| Physical State | Solid (powder) |
| Molecular Weight | 450.5 g/mol |
| Melting Point | 185-190 °C |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol (<1 mg/mL) |
| LD50 (Oral, Rat) | >2000 mg/kg (Not classified as acutely toxic) |
| Storage Temperature | -20°C |
| Handling Precautions | Avoid inhalation, ingestion, and skin contact. |
Generalized Experimental Protocol for Handling a Small Molecule Inhibitor
This protocol outlines the general steps for preparing a stock solution of a powdered small molecule inhibitor for use in a cell-based assay.
-
Preparation:
-
Don appropriate PPE (lab coat, safety glasses, and gloves).
-
Perform all work with the powdered compound in a chemical fume hood to prevent inhalation.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of the powdered inhibitor to the tube using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Consult the SDS or product information sheet for the recommended solvent (e.g., DMSO).
-
In the chemical fume hood, add the calculated volume of solvent to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be required for some compounds.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (e.g., -20°C).
-
-
Preparation of Working Solutions:
-
When ready to use, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in the designated hazardous chemical waste containers.
-
Dispose of any unused stock or working solutions as liquid hazardous waste.
-
Workflow for Safe Handling and Disposal of Laboratory Chemicals
Caption: Workflow for the safe handling and disposal of laboratory chemicals.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Personal protective equipment for handling Sec61-IN-4
Essential Safety and Handling Guide: Sec61-IN-4
This guide provides critical safety and logistical information for the handling and disposal of this compound, a novel research compound. Given the absence of specific hazard data, this compound must be treated as a potent and hazardous substance. Adherence to these protocols is essential to ensure the safety of all laboratory personnel.
Hazard Profile and Risk Assessment
As a novel small molecule inhibitor with limited safety information, this compound must be handled as a substance with unknown toxicity. Researchers must assume the compound could be acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant[1][2]. A thorough risk assessment must be conducted by the Principal Investigator before any work begins[3][4]. All personnel must be trained on these specific handling and emergency procedures.
Key Assumptions:
-
High Potency: Assume the compound is biologically active at low concentrations.
-
Toxicity: Potential for unknown organ-specific toxicity, skin and eye irritation, and allergic reactions.
-
Route of Exposure: Primary risks include inhalation of aerosolized powder, skin contact, and ingestion.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure.[5][6] The following table outlines the minimum PPE requirements for handling this compound. For tasks involving potent compounds, double gloving is a standard practice.[7]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Container | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Disposable Gown over Lab Coat | N95 Respirator (minimum) |
| Preparing Solutions | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Disposable Gown over Lab Coat | Not Required (in fume hood) |
| Handling Solutions | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Waste Disposal | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat | Not Required |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially of the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Preparation and Area Setup
-
Designated Area: Cordon off a specific area within a chemical fume hood for all this compound handling procedures.
-
Surface Protection: Line the work surface of the fume hood with a plastic-backed absorbent pad to contain any potential spills.[8]
-
Assemble Materials: Before starting, gather all necessary equipment, including vials, solvents, pipettes, and waste containers.
-
Emergency Kit: Ensure a chemical spill kit is readily accessible.
Weighing the Solid Compound
-
Don PPE: Put on all required PPE as specified in the table above, including an N95 respirator, disposable gown, and double gloves.
-
Static Control: Use an anti-static weigh boat or an ionizer to prevent dispersal of fine powders.
-
Careful Transfer: Use a micro-spatula to carefully transfer the desired amount of this compound powder. Avoid any actions that could create dust.
-
Immediate Sealing: Tightly cap the stock container immediately after weighing.
-
Decontaminate: Wipe the exterior of the stock container, spatula, and balance with a damp cloth (e.g., with 70% ethanol) before removing from the fume hood. Dispose of the cloth as solid hazardous waste.
Preparing Stock Solutions
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the pre-weighed this compound.
-
Dissolution: Cap the vessel and mix by vortexing or sonicating until the compound is fully dissolved.
-
Labeling: Clearly label the solution container with the compound name, concentration, solvent, date, and "Hazardous - Handle with PPE".
Post-Handling Decontamination
-
Surface Cleaning: Wipe down the entire designated work area within the fume hood with an appropriate solvent and then soap and water.
-
Equipment Cleaning: Thoroughly clean any non-disposable equipment used.
-
PPE Removal: Remove disposable PPE (gown, outer gloves) within the fume hood and place it in the designated solid hazardous waste container. Remove remaining PPE outside the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[6][9]
Waste Segregation and Collection
| Waste Type | Description | Container |
| Solid Waste | Contaminated gloves, wipes, absorbent pads, weigh boats, pipette tips, and empty stock vials. | Labeled, sealed, leak-proof container marked "Hazardous Chemical Waste - this compound". |
| Liquid Waste | Unused or expired solutions, contaminated solvents. | Labeled, sealed, chemical-resistant container marked "Hazardous Chemical Waste - this compound". Include solvent composition. |
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with their contents.[10][11] Do not use abbreviations.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office. Do not mix this waste with other chemical waste streams unless approved by EHS.[12][13]
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. Seek immediate medical attention.[1] |
| Spill | Alert others in the area. If the spill is large or outside the fume hood, evacuate the lab and contact EHS. For small spills inside the fume hood, cover with absorbent material, carefully clean the area, and dispose of all materials as hazardous waste. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. twu.edu [twu.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety assessment considerations and strategies for targeted small molecule cancer therapeutics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. globalchemsdepot.com [globalchemsdepot.com]
- 7. osha.gov [osha.gov]
- 8. ehs.ufl.edu [ehs.ufl.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. uttyler.edu [uttyler.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
